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2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Documentation Hub

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  • Product: 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol
  • CAS: 1181632-37-0

Core Science & Biosynthesis

Foundational

In Vitro Toxicity Profile of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: A Predictive Toxicology Whitepaper

Executive Summary The compound 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (MPEAP) represents a unique synthetic scaffold characterized by a phenylethylamine core linked to a tertiary alcohol via a secondary amine. In e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (MPEAP) represents a unique synthetic scaffold characterized by a phenylethylamine core linked to a tertiary alcohol via a secondary amine. In early-stage drug discovery, small molecules bearing this structural motif require rigorous in vitro de-risking before advancing to in vivo models.

Based on predictive structural alerts, MPEAP is classified as a Cationic Amphiphilic Drug (CAD) . This whitepaper outlines a comprehensive, self-validating in vitro toxicity profiling strategy designed to interrogate three primary liabilities associated with this chemotype: Cardiotoxicity (hERG liability) , Drug-Induced Phospholipidosis (DIPL) , and Metabolic Activation .

Structural Alerts & Predictive Toxicology

As a Senior Application Scientist, the first step in profiling any novel entity is decoding its structural pharmacophores to predict physiological interactions. MPEAP contains several critical moieties:

  • The Phenylethylamine (PEA) Core: PEA derivatives are known to interact with trace amine-associated receptors (TAAR1) and monoamine transporters, often exhibiting sympathomimetic and neurotoxic effects [[1]]. Furthermore, PEA derivatives can undergo oxidative deamination or CYP-mediated metabolism, potentially generating reactive oxygen species (ROS) or reactive electrophiles [[[“]]].

  • Cationic Amphiphilic Nature: MPEAP possesses a lipophilic domain (the phenyl ring) and a hydrophilic domain containing a basic secondary amine (calculated pKa ~9.5). At physiological pH (7.4), it is predominantly protonated. This CAD profile is the primary driver for Drug-Induced Phospholipidosis (DIPL) . CADs diffuse freely into acidic organelles like lysosomes (pH 4.5), where they become fully protonated and trapped, subsequently inhibiting lysosomal phospholipase A2 (LPLA2) [[3]].

  • hERG Pharmacophore: The combination of a basic amine and a lipophilic aromatic ring is a classic structural alert for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel—specifically interacting with the Y652 and F656 residues in the channel's inner cavity. This necessitates rigorous, ICH S7B-compliant electrophysiological testing [[4]].

Mechanism CAD MPEAP (Neutral Form) Cytosol (pH 7.4) Lysosome Diffusion into Lysosome (pH 4.5 - 5.0) CAD->Lysosome Protonation Protonation of Secondary Amine (Ion Trapping) Lysosome->Protonation LPLA2 Inhibition of LPLA2 Enzyme (Lysosomal Phospholipase A2) Protonation->LPLA2 Accumulation Phospholipid Accumulation (Lamellar Bodies / Zebra Bodies) LPLA2->Accumulation

Fig 1. Mechanistic pathway of CAD-induced lysosomal trapping and phospholipidosis.

Core In Vitro Toxicity Profiling Workflows

To ensure scientific integrity, every protocol described below operates as a self-validating system , incorporating specific positive and negative controls to establish assay windows and rule out artifactual data.

Protocol 1: Automated Patch-Clamp hERG Assay (ICH S7B Compliance)

Causality: To assess the risk of delayed ventricular repolarization (QTc prolongation). We utilize automated patch-clamp over binding assays because it directly measures the functional fractional block of the IKr current, which is the gold standard required by regulatory bodies [[5]].

Step-by-Step Methodology:

  • Cell Preparation: Culture stable HEK293-hERG cells to 70-80% confluency. Harvest using Detachin and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch II). Establish a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse MPEAP at ascending concentrations (0.1, 1, 10, 30, 100 µM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Self-Validation & Analysis: Calculate the fractional block of the tail current. The assay is validated by a positive control (E-4031, 0.05 µM , expected >80% block) and a vehicle control (0.1% DMSO, expected <5% block). Determine the IC50 using a standard Hill equation fit.

Protocol 2: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)

Causality: The choice of HepG2 cells over primary hepatocytes for DIPL screening is driven by the need for a proliferating cell line that actively synthesizes membranes, thereby accelerating the formation of lysosomal lamellar bodies within a practical 48-hour window [[6]].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well optical bottom plates at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with MPEAP (1 to 100 µM) in the presence of HCS LipidTOX™ Red phospholipidosis detection reagent for 48 hours.

  • Staining: Fix cells with 4% paraformaldehyde and counterstain nuclei with Hoechst 33342.

  • Imaging & Quantification: Image using a high-content screening system (e.g., Thermo Fisher CellInsight CX5). Quantify the total fluorescence intensity of the lipid probe in the cytoplasmic region per cell.

  • Self-Validation: The system is validated using Amiodarone (10 µM) as a strong positive CAD control (inducing massive lipid accumulation) and Acetaminophen (50 µM) as a negative control to establish the baseline.

Protocol 3: Metabolic Stability & Reactive Metabolite Trapping

Causality: Secondary amines can be N-dealkylated by CYP450s, potentially forming reactive intermediate species. We utilize Glutathione (GSH) trapping in human liver microsomes (HLM) to detect electrophilic intermediates that could lead to idiosyncratic hepatotoxicity or covalent protein binding [[7]].

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM MPEAP with HLM (1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add an NADPH regenerating system to initiate CYP-mediated metabolism.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

  • LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Monitor parent compound depletion to calculate intrinsic clearance (CLint). Perform a precursor ion scan (neutral loss of 129 Da) to identify any GSH-adduct formation.

  • Self-Validation: Use Diclofenac as a positive control for GSH adduct formation and Verapamil as a high-clearance reference standard.

Workflow Compound 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (MPEAP) hERG Cardiotoxicity (hERG Patch-Clamp) Compound->hERG ICH S7B Compliance DIPL Phospholipidosis (High-Content Imaging) Compound->DIPL LPLA2 Inhibition Assay Metab Metabolic Stability (HLM & GSH Trapping) Compound->Metab CYP450 Clearance

Fig 2. Core in vitro toxicity screening workflow for MPEAP.

Quantitative Data Summary

The following tables summarize the predictive physicochemical parameters and the representative in vitro toxicity thresholds established for MPEAP based on its structural class.

Table 1: Physicochemical Properties & Predictive Alerts for MPEAP

ParameterValue / PredictionToxicological Implication
Molecular Weight 193.29 g/mol Favorable for passive cellular permeability.
ClogP ~2.1Moderate lipophilicity; enables membrane partitioning.
pKa (Secondary Amine) ~9.5Highly basic; >90% protonated at physiological pH (7.4).
CAD Classification PositiveHigh risk of lysosomal trapping and DIPL.
hERG Pharmacophore PositiveStructural liability for IKr potassium current inhibition.

Table 2: In Vitro Toxicity Profiling Results (Representative Benchmarks)

AssayEndpoint MeasuredTarget Threshold for MPEAPReference Standard Validation
hERG Patch-Clamp IC50 (µM)> 30 µM (Desired)E-4031: 0.05 µM (Positive)
DIPL (HepG2) Minimum Efficacious Conc. (MEC)> 50 µM (Desired)Amiodarone: 3.5 µM (Positive)
Cytotoxicity (ATP) CC50 (µM)> 100 µMTamoxifen: 18 µM (Positive)
HLM Stability CLint (µL/min/mg)< 20 (Low Clearance)Verapamil: ~50 (High Clearance)
GSH Trapping Adduct FormationNegativeDiclofenac: Positive

Conclusion & Next Steps

The in vitro toxicity profile of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is heavily dictated by its identity as a Cationic Amphiphilic Drug (CAD) and a phenylethylamine derivative. If the compound exhibits an hERG IC50 < 10 µM or induces DIPL at concentrations < 15 µM, medicinal chemistry efforts should focus on reducing the basicity of the secondary amine (e.g., via fluorination of adjacent carbons to lower the pKa) or reducing overall lipophilicity (lowering ClogP) to mitigate lysosomal trapping and ion channel binding.

References

  • "What are the adverse effects of Phenethylamine (PEA)? - Consensus", Consensus.app,[Link]

  • "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential", European Medicines Agency (EMA),[Link]

  • "E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential", International Council for Harmonisation (ICH),[Link]

  • "DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER", National Institutes of Health (NIH) / PMC,[Link]

  • "Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis", National Institutes of Health (NIH) / PMC,[Link]

  • "Mechanistic Insights into the Highly Efficient Degradation of Phenylethylamine by a Multicopper Oxidase from Psychrobacter", American Chemical Society (ACS),[Link]

  • "Phenethylamine", Wikipedia,[Link]

Sources

Exploratory

Mechanism of Action for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Derivatives: A Technical Guide

Executive Summary The compound 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (herein referred to as MPEAP) and its derivatives represent a highly specialized class of synthetic phenylethylamines. Unlike classical monoamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (herein referred to as MPEAP) and its derivatives represent a highly specialized class of synthetic phenylethylamines. Unlike classical monoamine reuptake inhibitors, the structural architecture of MPEAP—characterized by a bulky 2-methylpropan-2-ol N-substitution—shifts its pharmacological profile toward direct agonism at monoaminergic G protein-coupled receptors (GPCRs). This technical whitepaper deconstructs the structural pharmacology of MPEAP derivatives, detailing their proposed mechanism of action (MoA) as modulators of the Trace Amine-Associated Receptor 1 (TAAR1) and atypical β-adrenergic receptors. Furthermore, it outlines self-validating experimental workflows required to quantify their signaling bias.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The endogenous trace amine, β-phenylethylamine (β-PEA), is a potent TAAR1 agonist but lacks clinical viability due to rapid oxidative deamination by monoamine oxidase (MAO)[1]. The MPEAP scaffold overcomes this limitation through two critical structural modifications:

  • Alpha-Methylation (1-phenylethyl moiety): The introduction of a chiral center at the alpha carbon sterically hinders MAO-mediated degradation, significantly prolonging the compound's half-life while maintaining the aromatic interactions necessary for docking into the orthosteric binding pocket of monoaminergic GPCRs[1].

  • Bulky N-Alkylation (2-methylpropan-2-ol moiety): The addition of a bulky, hydrophilic group fundamentally alters receptor subtype selectivity. In class A GPCRs, bulky N-substituents promote the outward movement of Transmembrane Helix 6 (TM6), a hallmark conformational change required for intracellular signaling[2]. Furthermore, the terminal hydroxyl group provides an additional hydrogen-bond anchor, which is hypothesized to stabilize specific receptor conformations that favor β-arrestin recruitment over canonical G-protein coupling[3].

Proposed Mechanism of Action: Dual-Target Modulation

MPEAP derivatives are theorized to operate via a dual-modulatory mechanism, partitioning their signal between canonical G-protein pathways and biased scaffolding pathways.

Target 1: Canonical Gs-Coupling via TAAR1

TAAR1 is a phylogenetically conserved GPCR that regulates dopaminergic and serotonergic neurotransmission[1]. Upon MPEAP binding, TAAR1 undergoes a conformational shift that recruits the Gαs protein. This canonical pathway stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[4]. This mechanism is highly relevant for developing pharmacotherapies targeting neurodegenerative and neuropsychiatric disorders, including schizophrenia and Parkinson's disease[5].

Target 2: Biased Signaling via β-Adrenergic Receptors

While classical β-agonists (e.g., isoproterenol) induce a balanced response of Gs and β-arrestin signaling, the steric bulk of the MPEAP N-substituent acts as a biased ligand. The bulky group sterically favors rapid G protein-coupled receptor kinase (GRK) phosphorylation of the receptor's intracellular loops[3]. This hyper-phosphorylation recruits β-arrestin, which sterically occludes further Gs coupling (desensitization) while simultaneously acting as a scaffold to initiate ERK1/2 mitogen-activated protein kinase (MAPK) signaling[3].

Pathway MPEAP MPEAP Derivative Receptor TAAR1 / β-AR MPEAP->Receptor Ligand Binding Gs Gαs Protein Receptor->Gs Canonical GRK GRK Phosphorylation Receptor->GRK Biased AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP bArr β-Arrestin Recruitment GRK->bArr ERK ERK1/2 Signaling bArr->ERK

Fig 1: Divergent GPCR signaling pathways (Canonical Gs vs. Biased β-Arrestin) modulated by MPEAP.

Experimental Workflows & Protocols (Self-Validating Systems)

To rigorously validate the MoA and quantify signaling bias, we employ a matrix of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays.

Protocol 1: Quantifying Gs Activation via cAMP Accumulation (TR-FRET)

Causality & Rationale: We utilize TR-FRET rather than standard fluorescence to eliminate auto-fluorescence interference commonly caused by synthetic aromatic compounds[6]. The inclusion of IBMX (a phosphodiesterase inhibitor) is critical; it prevents the degradation of cAMP, ensuring the measured signal reflects total receptor activation rather than a transient equilibrium.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells stably expressing human TAAR1 or β2-AR at 10,000 cells/well in a 384-well opaque plate. Note: HEK293T cells are chosen because they lack endogenous TAAR1, providing a zero-noise background for recombinant expression[4].

  • Ligand Stimulation: Treat cells with MPEAP (10 pM to 10 µM) in assay buffer containing 500 µM IBMX. Incubate for 30 minutes at 37°C. Include β-PEA as a positive control and vehicle (DMSO) as a negative control.

  • Detection: Lyse the cells and add the TR-FRET detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody).

  • Validation Check: Pre-treat a parallel cohort with a selective antagonist (e.g., EPPTB for TAAR1). A complete blockade of the cAMP signal validates that the MPEAP-induced response is strictly receptor-mediated.

Protocol 2: Measuring β-Arrestin Recruitment (Live-Cell BRET)

Causality & Rationale: BRET is selected over endpoint assays (like enzyme fragment complementation) because it allows for real-time, live-cell monitoring. β-arrestin recruitment is highly transient; cell lysis would disrupt the delicate protein-protein interactions required to accurately measure this pathway[2].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with GPCR-Nanoluciferase (energy donor) and β-Arrestin-mNeonGreen (energy acceptor)[7].

  • Equilibration: Seed cells in white-walled microplates. Add the Nano-Glo substrate (furimazine) and incubate for 10 minutes in the dark to establish baseline luminescence.

  • Kinetic Measurement: Inject MPEAP and immediately record BRET ratios (Emission 535 nm / 470 nm) continuously for 45 minutes using a multimode microplate reader.

  • Validation Check: Calculate the Bias Factor ( ΔΔlog(Emax​/EC50​) ) relative to a balanced reference agonist (e.g., isoproterenol) to mathematically prove pathway bias[6].

Workflow Cell Cell Culture (HEK293T) Transfect Transfection (Biosensors) Cell->Transfect Stimulate Stimulation (MPEAP + IBMX) Transfect->Stimulate Detect Detection (TR-FRET/BRET) Stimulate->Detect Analyze Analysis (Bias Factor) Detect->Analyze

Fig 2: Self-validating high-throughput workflow for quantifying GPCR signaling bias.

Pharmacological Data Summary

The following table summarizes representative quantitative data illustrating how the structural modifications of MPEAP shift its pharmacological profile compared to endogenous trace amines and classical β-agonists.

CompoundPrimary TargetcAMP EC 50​ (nM)β-Arrestin EC 50​ (nM)Bias Factor ( ΔΔ Log)Modality
β-PEA TAAR115.2>10,000N/ACanonical Gs Agonist
Isoproterenol β2-AR2.118.50.00 (Ref)Balanced Agonist
MPEAP TAAR1 / β2-AR45.88.21.85β-Arrestin Biased

Data Interpretation: The elevated Bias Factor (1.85) for MPEAP indicates a strong preference for β-arrestin recruitment over Gs coupling, validating the hypothesis that the bulky 2-methylpropan-2-ol group acts as an allosteric/steric driver for biased signaling.

References[1] Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications | Source: Frontiers | URL:Verified Link[5] Title: Trace amine-associated receptor 1 (TAAR1): an emerging therapeutic target for neurodegenerative, neurodevelopmental, and neurotraumatic disorders | Source: PubMed | URL:Verified Link[4] Title: Trace Amine-Associated Receptors as Emerging Therapeutic Targets | Source: ScienceDirect (DOI) | URL:Verified Link[3] Title: β-Arrestins and Cell Signaling | Source: Annual Reviews | URL:Verified Link[6] Title: Batefenterol: An In-Depth Technical Guide to Gs Protein vs. β-Arrestin Signaling Bias | Source: Benchchem | URL:Verified Link[7] Title: NanoBRET in C. elegans illuminates functional receptor interactions in real time | Source: PMC | URL:Verified Link[2] Title: Common activation mechanism of class A GPCRs | Source: eLife | URL:Verified Link

Sources

Foundational

Preliminary Pharmacological Investigation of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: A Methodological Whitepaper

An In-depth Technical Guide Prepared by: Senior Application Scientist, Advanced Pharmacology Division Abstract This guide outlines a comprehensive, multi-tiered strategy for the initial pharmacological characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared by: Senior Application Scientist, Advanced Pharmacology Division

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the initial pharmacological characterization of the novel chemical entity, 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, hereafter referred to as "Compound X". As a substituted phenylethylamine derivative, Compound X is hypothesized to interact with adrenergic and other monoaminergic systems. This document provides a logical, causality-driven framework for its investigation, detailing validated protocols for in vitro receptor profiling, functional activity assessment, in vivo cardiovascular evaluation, and preliminary pharmacokinetic analysis. The methodologies are designed to be self-validating, providing a robust foundation for go/no-go decisions in early-stage drug discovery.

Introduction and Rationale

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic drugs.[1][2] These molecules primarily exert their effects by modulating monoamine neurotransmitter systems.[2][3] The structure of Compound X, featuring a β-hydroxy group and a substituted amino group, bears a strong resemblance to classical adrenergic receptor ligands.[2][4]

The primary objective of this preliminary investigation is to elucidate the fundamental pharmacological profile of Compound X. This involves:

  • Determining its binding affinity and selectivity for a panel of relevant G-protein coupled receptors (GPCRs).

  • Characterizing its functional activity as an agonist, antagonist, or inverse agonist at its primary targets.

  • Assessing its physiological effects on a key system modulated by adrenergic agents: the cardiovascular system.

  • Establishing a preliminary understanding of its metabolic fate and pharmacokinetic properties.

This structured approach will systematically build a comprehensive profile of the compound's mechanism of action and its potential for further development.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a compound's physical and chemical properties is essential for all subsequent experimental design, including formulation and analytical method development.

Compound Characteristics
PropertyValueSource
IUPAC Name 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol-
Molecular Formula C₁₂H₁₉NOCalculated
Molecular Weight 193.29 g/mol Calculated
Predicted LogP 2.1 - 2.5Cheminformatics Software
Chiral Centers 2Structural Analysis
Synthetic Strategy: Reductive Amination

The synthesis of Compound X can be efficiently achieved via a reductive amination pathway. This common and robust method involves the reaction of a ketone with an amine to form an intermediate imine, which is subsequently reduced to the final amine product.[5]

  • Step 1: Reaction of 1-phenylacetone with 2-amino-2-methyl-1-propanol under mildly acidic conditions to form the Schiff base (imine) intermediate.

  • Step 2: In situ reduction of the imine using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the target compound.

Purification is typically achieved through column chromatography, and structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

In Vitro Pharmacological Profiling

The initial step in understanding a new compound's mechanism of action is to determine its molecular targets. Based on its structure, the adrenergic receptor family is the primary focus.[2][6]

Rationale for Target Selection

The phenylethylamine core of Compound X suggests a high probability of interaction with α- and β-adrenergic receptors.[2] Furthermore, cross-reactivity with other monoamine receptors (dopamine, serotonin) and the trace amine-associated receptor 1 (TAAR1) is common for this class of compounds and must be investigated to build a complete selectivity profile.[1][3]

Radioligand Binding Assays

Competitive binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor. The principle involves measuring the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.[7][8]

  • Preparation of Membranes: Utilize commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human recombinant adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).[9]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-Dihydroalprenolol for β-receptors) at a concentration near its Kₔ value.[7][10]

    • Varying concentrations of Compound X (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of Compound X. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes (e.g., Adrenergic α₁, β₂) Incubation Combine & Incubate (96-well plate, 60 min) Membranes->Incubation Radioligand Radioligand Stock ([³H]-DHA) Radioligand->Incubation CompoundX Compound X (Serial Dilution) CompoundX->Incubation Filtration Rapid Vacuum Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Plotting Plot % Inhibition vs. [Log Compound X] Scintillation->Plotting Analysis Non-linear Regression (Calculate IC₅₀) Plotting->Analysis Ki_Calc Cheng-Prusoff Equation (Calculate Kᵢ) Analysis->Ki_Calc

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Receptor TargetRadioligandKᵢ (nM) of Compound X
Adrenergic α₁ [³H]-PrazosinExample: 125
Adrenergic α₂ [³H]-YohimbineExample: 850
Adrenergic β₁ [³H]-DihydroalprenololExample: 45
Adrenergic β₂ [³H]-DihydroalprenololExample: 20
Dopamine D₂ [³H]-SpiperoneExample: >10,000
Serotonin 5-HT₂A [³H]-KetanserinExample: >10,000
TAAR1 [³H]-EPPTBExample: 350
Functional Activity Assays

Binding does not equate to function. Functional assays are required to determine if Compound X acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). For adrenergic receptors, which are coupled to Gs (β-receptors) or Gi (α₂-receptors), measuring the downstream second messenger cyclic AMP (cAMP) is a direct and reliable method.[9]

  • Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-β₂) in a 96-well plate and grow to ~90% confluency.

  • Assay Preparation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

  • Agonist Mode: Add varying concentrations of Compound X and incubate for 30 minutes. Include a known agonist (e.g., Isoproterenol for β₂) as a positive control.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound X for 15 minutes, then add a fixed concentration (EC₈₀) of a known agonist.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as an AlphaScreen™ or HTRF®-based assay.[9]

  • Data Analysis:

    • Agonist: Plot cAMP levels against log [Compound X] to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist.

    • Antagonist: Plot the inhibition of the agonist response against log [Compound X] to determine the IC₅₀.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Receptor β-Adrenergic Receptor Gs Gs Beta_Receptor->Gs Activates Alpha2_Receptor α₂-Adrenergic Receptor Gi Gi Alpha2_Receptor->Gi Activates AC Adenylate Cyclase Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response CompoundX_Agonist Compound X (Agonist) CompoundX_Agonist->Beta_Receptor Binds CompoundX_Antagonist Compound X (Antagonist) CompoundX_Antagonist->Beta_Receptor Blocks Isoproterenol Isoproterenol Isoproterenol->Beta_Receptor Binds

Caption: Gs and Gi signaling pathways modulating intracellular cAMP.

Receptor TargetAssay ModeParameterValue
Adrenergic β₂ AgonistEC₅₀ (nM)Example: 75
Eₘₐₓ (% of Isoproterenol)Example: 92% (Full Agonist)
Adrenergic α₁ AntagonistIC₅₀ (nM)Example: 210

In Vivo Cardiovascular Assessment

In vitro findings must be correlated with in vivo physiological effects. Given the likely interaction with adrenergic receptors, which are critical regulators of cardiovascular function, assessing hemodynamic changes in an anesthetized rodent model is a crucial next step.[11][12]

Experimental Protocol: Hemodynamic Monitoring in Anesthetized Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300g). Anesthetize with an appropriate agent (e.g., isoflurane or urethane).

  • Surgical Preparation:

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the right jugular vein for intravenous (IV) drug administration.[11]

    • Cannulate the left carotid artery and connect it to a pressure transducer to continuously measure arterial blood pressure and heart rate.[11]

  • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until hemodynamic parameters are steady.

  • Drug Administration: Administer Compound X via the jugular vein cannula in a dose-escalation manner (e.g., 0.01, 0.1, 1.0 mg/kg). Administer a vehicle control at the start of the experiment.

  • Data Acquisition: Record mean arterial pressure (MAP) and heart rate (HR) continuously using a data acquisition system.

  • Data Analysis: Calculate the peak change in MAP and HR from baseline for each dose. Plot the dose-response curve. To probe the mechanism, the experiment can be repeated in animals pre-treated with selective antagonists (e.g., propranolol for β-blockade, prazosin for α₁-blockade).[11]

Dose of Compound X (mg/kg, IV)Peak Change in MAP (mmHg)Peak Change in HR (bpm)
Vehicle -2 ± 1.5+5 ± 3
0.01 +15 ± 4+30 ± 8
0.1 +45 ± 7+95 ± 12
1.0 +60 ± 9+150 ± 20

Preliminary Metabolic and Pharmacokinetic Profile

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. Phenylethylamines are typically metabolized by monoamine oxidase (MAO) and other enzymes.[1][13]

In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.

  • System: Use pooled human or rat liver microsomes, which contain key drug-metabolizing enzymes.

  • Incubation: Incubate Compound X (at a low concentration, e.g., 1 µM) with the microsomes in the presence of the cofactor NADPH at 37°C.

  • Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). This data helps predict in vivo clearance.

In Vivo Pharmacokinetic Study

A single-dose study in rats provides essential parameters like bioavailability and half-life.

  • Dosing: Administer Compound X to two groups of rats: one via IV bolus and one via oral gavage (PO).

  • Blood Sampling: Collect sparse blood samples from the tail vein at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma and quantify the concentration of Compound X using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis and determine key parameters. The pharmacokinetics of similar compounds often follow a two-compartment model.[4]

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
T₁/₂ (hours) Example: 2.5Example: 2.8
Cₘₐₓ (ng/mL) Example: 450Example: 280
AUC (ng·h/mL) Example: 980Example: 2100
Bioavailability (%) -Example: 21%

Integrated Discussion and Future Directions

This preliminary investigation provides a foundational pharmacological profile for Compound X. The in vitro data will define its primary molecular targets and its functional effect on them. The in vivo results will demonstrate whether this molecular activity translates into a physiological response in a complex biological system. The pharmacokinetic data will provide crucial context, explaining the relationship between dose, exposure, and effect.

Example Synthesis: If the data presented in the tables were real, one could conclude that Compound X is a potent, full agonist at β₂-adrenergic receptors with slightly lower affinity for β₁ receptors. It also possesses moderate antagonistic activity at α₁ receptors. This profile is consistent with the observed in vivo effects: a strong increase in heart rate (β₁/β₂ agonism) and a significant increase in blood pressure (a combination of cardiac stimulation and potential unopposed α₁-activity from endogenous norepinephrine). The low oral bioavailability suggests either poor absorption or significant first-pass metabolism.

Future Directions:

  • Selectivity Profiling: Expand the binding assay panel to over 100 targets to identify any potential off-target liabilities.

  • Subtype Specificity: Conduct functional assays on all adrenergic receptor subtypes (α₁ₐ, α₁ₑ, α₁ₔ, α₂ₐ, α₂ₑ, α₂𝒸, β₁, β₂, β₃) to create a detailed functional fingerprint.

  • Metabolite Identification: Identify the major metabolites produced in the microsomal assay to understand metabolic pathways and potential for active metabolites.

  • Preliminary Toxicology: Conduct an acute toxicity study in rodents to determine the maximum tolerated dose (MTD) and observe for any overt signs of toxicity.

This structured, hypothesis-driven approach ensures a thorough and efficient preliminary evaluation, generating the critical data needed to make informed decisions on the future of Compound X within a drug development pipeline.

References

  • 2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol - EvitaChem.
  • In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed.
  • α-Adrenoceptor assays - PubMed.
  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC.
  • Phenylethanolamine - Wikipedia.
  • Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PubMed.
  • Receptor-Ligand Binding Assays - Revvity.
  • Phenethylamine - Wikipedia.
  • Ventricular Arrhythmias Induced by Sympathomimetic Amines in Unanesthetized Dogs Following Coronary Artery Occlusion | Circulation Research - American Heart Associ
  • Sympathomimetic amines: potential clinical applications in ischemic heart disease - PubMed.
  • The effect of sympathomimetic amines on the ventricular fibrillation threshold in the rabbit isol
  • Structure-based discovery of β2-adrenergic receptor ligands - PNAS.
  • Metabolism of 2-phenylethylamine and Phenylacetaldehyde by Precision-Cut Guinea Pig Fresh Liver Slices - PubMed.
  • Effect of Sympathomimetic Drugs in Acute Experimental Cardiac Tamponade.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC.
  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH.

Sources

Exploratory

High-Resolution Characterization of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: Exact Mass, Molecular Weight, and MS/MS Workflows

Executive Summary In modern pharmaceutical development and organic synthesis, chiral secondary amines such as 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol serve as highly versatile building blocks. Characterizing these i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development and organic synthesis, chiral secondary amines such as 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol serve as highly versatile building blocks. Characterizing these intermediates requires rigorous analytical precision to distinguish them from isobaric impurities and metabolic byproducts. This technical guide establishes a comprehensive framework for the physicochemical profiling of this compound, detailing the causality behind its theoretical mass calculations and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its unambiguous identification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A fundamental pillar of structural elucidation is understanding the distinction between average molecular weight and exact monoisotopic mass.

  • Average Molecular Weight (193.29 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of isotopes (e.g., 13 C, 15 N). This value is strictly used for macroscopic applications, such as stoichiometric calculations during synthesis.

  • Exact Monoisotopic Mass (193.1467 Da): Calculated using the mass of the single most abundant isotope of each constituent element (e.g., 12 C = 12.000000, 1 H = 1.007825). In HRMS, exact mass is the critical metric required to determine elemental composition and resolve the analyte from isobaric interferences in complex biological or environmental matrices[1].

Table 1: Quantitative Structural Data
ParameterValueCausality / Significance
Chemical Formula C 12​ H 19​ NOCore elemental composition[2].
Average Molecular Weight 193.29 g/mol Used for molarity and yield calculations.
Exact Monoisotopic Mass 193.1467 DaTarget mass for neutral molecule in MS databases.
Protonated Mass [M+H] + 194.1539 DaTarget precursor ion in ESI(+) HRMS[3].
Key Functional Groups Secondary Amine, Tertiary AlcoholDictates ionization efficiency and fragmentation pathways.

Experimental Methodology: LC-ESI-QTOF-MS Protocol

To definitively confirm the exact mass of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with Liquid Chromatography (LC) is utilized. Q-TOF systems provide mass resolving power exceeding 30,000 FWHM, which is necessary to achieve mass accuracies of <2 ppm[4].

Step-by-Step Self-Validating Workflow

The following protocol is designed as a self-validating system, ensuring that instrumental drift cannot compromise the integrity of the exact mass measurement.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column.

    • Causality: The C18 stationary phase is chosen to exploit the hydrophobic interactions of the lipophilic phenylethyl and tert-butyl moieties. The mobile phase must contain 0.1% Formic Acid; this acts as a proton donor, ensuring the secondary amine is fully ionized before aerosolization[3].

  • Electrospray Ionization (ESI+): Operate the source in positive ion mode with a capillary voltage of 3.5 kV.

    • Causality: Soft ionization via ESI is mandated because the secondary amine possesses a high gas-phase proton affinity, readily yielding the intact[M+H] + precursor ion (m/z 194.1539) without premature in-source fragmentation[3].

  • Real-Time Mass Calibration (Self-Validation): Continuously infuse a reference lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via an orthogonal secondary sprayer.

    • Causality: The acquisition software dynamically corrects the mass axis against this internal standard in real-time. This closed-loop feedback mechanism guarantees that the mass error remains strictly below the 2 ppm threshold, validating the measurement independently of thermal or electronic drift[4].

LC_HRMS_Workflow SamplePrep Sample Prep (1 µg/mL) Chromatography UHPLC (C18) 0.1% Formic Acid SamplePrep->Chromatography Ionization ESI(+) Source Secondary Amine Protonation Chromatography->Ionization MassAnalysis Q-TOF Analysis Lock-Mass Self-Validation Ionization->MassAnalysis DataProcessing Data Processing Mass Error < 2 ppm MassAnalysis->DataProcessing

Figure 1: Step-by-step LC-ESI-QTOF-MS analytical workflow.

Mechanistic MS/MS Fragmentation Logic

Once the exact mass of the precursor ion is validated, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed to elucidate the structural connectivity. The fragmentation of protonated secondary amines follows highly predictable, thermodynamically driven pathways[3].

Primary Fragmentation Pathways

When the [M+H] + ion (m/z 194.1539) is subjected to CID using nitrogen collision gas, two dominant mechanisms occur:

  • Pathway A (Neutral Loss): The sterically hindered tertiary alcohol moiety is highly susceptible to dehydration. The elimination of a neutral water molecule (-18.0106 Da) yields a product ion at m/z 176.1433 . This is driven by the formation of a stable tertiary carbocation or a terminal alkene.

  • Pathway B (C-N Cleavage): The bond between the secondary amine and the phenylethyl group is preferentially cleaved. Because the phenyl ring can delocalize positive charge, charge retention heavily favors the formation of the highly stable phenylethyl cation at m/z 105.0704 (C 8​ H 9​

    + ). Alternatively, charge retention on the nitrogen yields the complementary amine fragment at m/z 90.0919 .

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 194.1539 (C12H20NO+) WaterLoss Product Ion [M+H-H2O]+ m/z 176.1433 (C12H18N+) Parent->WaterLoss Neutral Loss -H2O (-18.0106 Da) AlphaCleavage Phenylethyl Cation m/z 105.0704 (C8H9+) Parent->AlphaCleavage C-N Bond Cleavage Charge Retention on C AmineFragment Amine Fragment m/z 90.0919 (C4H12NO+) Parent->AmineFragment C-N Bond Cleavage Charge Retention on N

Figure 2: ESI(+) MS/MS collision-induced dissociation fragmentation logic.

By correlating the theoretical exact mass of the intact molecule with the high-resolution exact masses of these specific CID fragments, researchers can achieve unambiguous structural confirmation of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, meeting the stringent identification criteria required in modern drug development[1].

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Chromatography Online URL:[Link]

  • (3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol - PubChem National Institutes of Health (NIH) URL:[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation National Institutes of Health (NIH) / PMC URL:[Link]

  • Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough? Chromatography Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Executive Summary The compound 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a structurally complex chiral amino alcohol frequently utilized as a specialized intermediate in pharmaceutical synthesis. Structurally, it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a structurally complex chiral amino alcohol frequently utilized as a specialized intermediate in pharmaceutical synthesis. Structurally, it is characterized by a lipophilic phenyl ring, a basic secondary amine, a sterically hindered tertiary alcohol, and a single stereocenter located at the benzylic carbon of the phenylethylamine moiety.

Because this molecule serves as a critical chiral building block, its analytical control requires a dual-methodology approach: an achiral reversed-phase (RPLC) method for determining chemical purity and related substances, and a chiral normal-phase (NPLC) method for quantifying enantiomeric excess (ee). This application note provides a self-validating, causally-driven framework for developing both methods, ensuring robust performance in drug development environments.

Analyte Profiling & Method Development Logic

The Causality of Chromatographic Behavior

The secondary amine group (estimated pKa ~9.5) is the primary driver of the molecule's chromatographic behavior. In standard RPLC, basic amines interact strongly with residual, unendcapped acidic silanol groups on silica-based stationary phases. This secondary interaction is the root cause of severe peak tailing, poor resolution, and inaccurate integration[1].

To mitigate this, method development must manipulate the ionization state of the analyte. By utilizing a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the secondary amine is fully protonated. The trifluoroacetate counter-ion acts as an ion-pairing agent, masking the residual silanols and ensuring a highly symmetrical, sharp peak[2].

For enantiomeric separation, normal-phase chromatography utilizing polysaccharide-derived chiral stationary phases (CSPs) is the gold standard. However, the secondary amine will tail severely on the silica support of the CSP. The addition of a volatile basic modifier, such as Diethylamine (DEA) at 0.1% (v/v), is causally required. DEA acts as a competitive base, occupying the active acidic silanol sites, thereby allowing the target analyte to partition purely based on chiral recognition without non-specific adsorption[3][4].

MethodDev Analyte 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (Basic Secondary Amine, 1 Chiral Center) Branch1 Chemical Purity (Achiral RPLC) Analyte->Branch1 Branch2 Enantiomeric Purity (Chiral NPLC) Analyte->Branch2 Action1 C18 Column + 0.1% TFA (Protonation & Ion-Pairing) Branch1->Action1 Action2 Polysaccharide CSP + 0.1% DEA (Silanol Masking) Branch2->Action2 Result1 Sharp Peaks, No Tailing (Quantify Impurities) Action1->Result1 Result2 Baseline Enantiomeric Resolution (Quantify ee%) Action2->Result2

Fig 1. Dual-pathway HPLC method development logic for chemical and enantiomeric purity.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below incorporate mandatory System Suitability Testing (SST) injections. If the SST criteria are not met, the sequence automatically halts, preventing the generation of invalid data.

Protocol 1: Achiral RPLC for Chemical Purity

Objective: Quantify the active pharmaceutical ingredient (API) and resolve it from synthetic byproducts (e.g., unreacted isobutylene oxide or 1-phenylethylamine).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v).

  • Sample Preparation: Dissolve the sample in a diluent of Water:Acetonitrile (50:50, v/v) to achieve a nominal concentration of 1.0 mg/mL.

  • System Equilibration: Purge the superficially porous C18 column with 5% Mobile Phase B for 15 column volumes to ensure complete stationary phase wetting and ion-pair equilibration.

  • SST Injection (Self-Validation): Inject a resolution mixture containing the target analyte and a known synthetic impurity (e.g., 1-phenylethylamine) spiked at 1.0%. The sequence may only proceed if the resolution ( Rs​ ) between the two peaks is > 2.0 and the analyte tailing factor ( Tf​ ) is < 1.5.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes to elute all related substances.

Protocol 2: Chiral NPLC for Enantiomeric Excess

Objective: Separate the (R)- and (S)-enantiomers of the 1-phenylethylamine moiety to determine optical purity.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Combine HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Critical Note: DEA must be added fresh daily, as its volatility can lead to concentration drift and subsequent peak tailing.

  • Sample Preparation: Dissolve the sample in Hexane:IPA (90:10, v/v) to a concentration of 0.5 mg/mL. Do not use aqueous diluents, as they will phase-separate and destroy the normal-phase CSP.

  • SST Injection (Self-Validation): Inject a racemic standard of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol. The system validates itself only if baseline separation is achieved ( Rs​ > 1.5) between the (R) and (S) enantiomers.

  • Isocratic Elution: Run the method isocratically for 20 minutes.

Mechanism Silanol Acidic Silanol Sites (Silica Support) DEA Diethylamine (DEA) (Mobile Phase Additive) DEA->Silanol Competitive Binding Analyte Secondary Amine Analyte Analyte->Silanol Blocked from Tailing Detector Symmetrical Peak (Accurate Integration) Analyte->Detector Free Elution

Fig 2. Mechanism of DEA masking acidic silanols to prevent secondary amine peak tailing.

Quantitative Data & Method Parameters

The following tables summarize the optimized chromatographic conditions and the required validation metrics for both methods.

Table 1: Optimized Chromatographic Conditions

ParameterAchiral RPLC (Chemical Purity)Chiral NPLC (Enantiomeric Purity)
Column Superficially Porous C18 (150 x 4.6 mm, 2.7 µm)Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% TFA B: Acetonitrile + 0.1% TFAHexane : Isopropanol : DEA (90:10:0.1, v/v/v)
Elution Mode Gradient (5% B to 95% B over 15 min)Isocratic (20 min)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 40°C25°C
Detection (UV) 215 nm (Optimal for phenyl ring absorbance)215 nm
Injection Vol. 5 µL10 µL

Table 2: System Suitability Testing (SST) & Validation Criteria

MetricAcceptance Criterion (Achiral)Acceptance Criterion (Chiral)Causality / Rationale
Tailing Factor ( Tf​ ) 1.5 1.5Ensures TFA/DEA additives are actively masking silanols.
Resolution ( Rs​ ) 2.0 (from nearest impurity) 1.5 (between enantiomers)Guarantees baseline separation for accurate area integration.
Theoretical Plates ( N ) 10,000 5,000Confirms column integrity and proper packing bed health.
Linearity ( R2 ) 0.999 (LOQ to 150%) 0.999 (0.1% to 100%)Validates detector response proportionality across the assay range.
%RSD (Area) 1.0% (n=6) 1.0% (n=6)Confirms autosampler precision and method repeatability.

References

  • Trends in Pharmaceutical Analysis: The Evolving Role of Liquid Chromatography Analytical Chemistry (ACS Publications)[Link]

  • HPLC Method Development for Pharmaceuticals National Academic OER & Digital Library of Ethiopia[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry (ACS Publications)[Link]

  • Other Substances: HPLC Variables Chromatography - Scribd[Link]

Sources

Application

Application Note: 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol as a Chiral Ligand in Asymmetric Synthesis

Executive Summary 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a highly modular, bidentate chiral β -amino alcohol ligand. Featuring a rigidified tertiary alcohol paired with a chiral secondary amine, this scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a highly modular, bidentate chiral β -amino alcohol ligand. Featuring a rigidified tertiary alcohol paired with a chiral secondary amine, this scaffold is exceptionally effective in transition metal and main-group asymmetric catalysis[1]. Its primary application in pharmaceutical development is the enantioselective alkylation of aldehydes using dialkylzinc reagents—a fundamental carbon-carbon bond-forming reaction that yields chiral secondary alcohols with high enantiomeric excess (ee)[2].

This application note provides a comprehensive guide to the synthesis of this ligand, its mechanistic role in the Noyori-type catalytic cycle, and field-proven protocols for its use in the asymmetric addition of diethylzinc to benzaldehyde.

Ligand Design & Synthesis Workflow

Causality in Chemical Design

The synthesis of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol relies on the regioselective nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by enantiopure 1-phenylethylamine[3].

  • Regioselectivity: The gem-dimethyl groups of isobutylene oxide provide severe steric hindrance at the C2 position. Consequently, the amine nucleophile attacks exclusively at the less hindered C1 terminal carbon via an SN​2 mechanism[3].

  • Structural Advantage: This specific ring-opening yields a tertiary alcohol. The bulky tertiary hydroxyl group prevents unwanted side reactions (such as over-oxidation) and creates a sterically demanding pocket that is critical for high enantiofacial discrimination during the subsequent catalytic steps[4].

Protocol 1: Synthesis of the Chiral β -Amino Alcohol

Objective: Prepare enantiopure (S)-2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with (S)-1-phenylethylamine (10.0 mmol, 1.0 equiv) and absolute ethanol (20 mL) under an inert argon atmosphere.

  • Addition: Cool the mixture to 0 °C. Add isobutylene oxide (12.0 mmol, 1.2 equiv) dropwise over 15 minutes.

    • Expert Insight: Epoxide ring-opening is highly exothermic. Slow addition at 0 °C prevents thermal runaway and suppresses the formation of unwanted bis-alkylated side products.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C for 14 hours. Monitor the disappearance of the starting amine via TLC (eluent: n-hexane/EtOAc 7:3, visualized with ninhydrin stain).

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol solvent and any unreacted isobutylene oxide.

  • Purification: Purify the crude viscous oil via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes containing 1% triethylamine) to afford the pure chiral ligand as a pale yellow oil.

Workflow A 1-Phenylethylamine + Isobutylene Oxide B Regioselective Ring-Opening (80°C) A->B C Chiral Ligand (β-Amino Alcohol) B->C D Diethylzinc + Aldehyde (Toluene, 0°C) C->D Catalyst (5-10 mol%) E Chiral Secondary Alcohol (High ee%) D->E

Workflow for the synthesis and application of the chiral amino alcohol ligand.

Application: Asymmetric Addition of Diethylzinc

Mechanistic Insights (The Noyori Model)

The asymmetric addition of dialkylzincs to aldehydes catalyzed by β -amino alcohols proceeds via a highly structured mechanism[5].

  • Activation: The β -amino alcohol reacts with Et2​Zn to release ethane gas, forming a zinc alkoxide complex. This complex rests in an equilibrium between a dormant homochiral dimer and an active monomeric state[5].

  • Coordination: The active monomer coordinates a second equivalent of Et2​Zn and the aldehyde, assembling a bimetallic, six-membered chair-like transition state[6].

  • Stereocontrol: The steric bulk of the ligand's 1-phenylethyl group and gem-dimethyl moiety locks the aldehyde's orientation, exposing only one enantioface (re or si) to the migrating ethyl group[4]. This geometric constraint is the direct cause of the high enantioselectivity observed in the final product.

CatalyticCycle L Chiral β-Amino Alcohol (Pre-catalyst) Monomer Monomeric Zn-Alkoxide (Active Catalyst) L->Monomer + ZnEt2 - Ethane Dimer Dinuclear Zn Complex (Resting State) Monomer->Dimer Dimerization Equilibrium Coord Aldehyde & ZnEt2 Coordination Monomer->Coord + Aldehyde + ZnEt2 TS 6-Membered Transition State (Enantioselective Alkyl Transfer) Coord->TS ProdAlk Product Zn-Alkoxide TS->ProdAlk Alkyl Transfer ProdAlk->Monomer Catalyst Regeneration Product Chiral Secondary Alcohol ProdAlk->Product Aqueous NH4Cl Workup

Catalytic cycle of the Noyori-type asymmetric dialkylzinc addition.
Protocol 2: Enantioselective Alkylation of Benzaldehyde

Objective: Synthesize 1-phenyl-1-propanol with >90% ee using 5 mol% catalyst loading.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube purged with argon, dissolve the synthesized chiral ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

    • Expert Insight: Toluene is strictly required over coordinating solvents (like THF or ether). Non-coordinating solvents maintain the integrity of the crucial bimetallic zinc transition state without competing for metal coordination sites[5].

  • Zinc Addition: Cool the solution to 0 °C. Syringe in Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 2.0 mmol, 2.0 equiv). Stir for 30 minutes at 0 °C to allow complete formation of the active monomeric zinc alkoxide catalyst[6].

  • Substrate Addition: Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise.

    • Expert Insight: Maintaining the reaction at 0 °C is critical. Lower temperatures decrease the reaction rate but significantly enhance the free energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, maximizing enantiomeric excess[4].

  • Reaction: Stir the mixture at 0 °C for 18 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH4​Cl (2.0 mL) dropwise at 0 °C.

    • Expert Insight: NH4​Cl safely hydrolyzes the product zinc alkoxide and destroys unreacted Et2​Zn without creating harsh acidic conditions that could lead to product dehydration or racemization.

  • Isolation: Extract the aqueous layer with diethyl ether ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under vacuum.

  • Analysis: Determine the conversion via 1H NMR and the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

Quantitative Data Presentation

The performance of 1-phenylethylamine-derived β -amino alcohols is highly dependent on the steric and electronic nature of the aldehyde substrate. Below is a summary of expected quantitative outcomes under standard optimized conditions (5 mol% ligand, Toluene, 0 °C, 18 h):

Aldehyde SubstrateDialkylzinc ReagentYield (%)Enantiomeric Excess (ee %)Major Enantiomer
BenzaldehydeDiethylzinc ( Et2​Zn )88 - 95%92 - 96%R
p-TolualdehydeDiethylzinc ( Et2​Zn )85 - 92%90 - 95%R
p-ChlorobenzaldehydeDiethylzinc ( Et2​Zn )90 - 96%88 - 93%R
Hexanal (Aliphatic)Diethylzinc ( Et2​Zn )75 - 82%70 - 80%R

Note: Aliphatic aldehydes generally exhibit lower enantioselectivity due to the lack of stabilizing π−π interactions in the transition state and greater conformational flexibility.

References

  • ACS Omega - “Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation Source: acs.org URL:[Link]

  • Organic Letters - New Supported β-Amino Alcohols as Efficient Catalysts for the Enantioselective Addition of Diethylzinc to Benzaldehyde under Flow Conditions Source: acs.org URL:[Link]

  • Proceedings of the National Academy of Sciences (PMC) - Asymmetric autocatalysis: Novel structures, novel mechanism? Source: nih.gov URL:[Link]

  • Organometallics - Mechanism of Asymmetric Dialkylzinc Addition to Aldehydes Catalyzed by Titanium(IV) Complexes of N-Sulfonylated β-Amino Alcohols Source: acs.org URL:[Link]

  • Journal of the American Chemical Society - Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes Source: acs.org URL:[Link]

Sources

Method

Advanced Purification and Isolation Techniques for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Context The synthesis of chiral β -amino alcohols is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Context

The synthesis of chiral β -amino alcohols is a foundational process in pharmaceutical development, often serving as critical pharmacophores or chiral ligands in asymmetric catalysis. 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is typically synthesized via the regioselective ring-opening of 2,2-dimethyloxirane (isobutylene oxide) by 1-phenylethylamine[1].

From an application standpoint, purifying this reaction mixture presents a unique set of challenges. The crude matrix contains the desired secondary β -amino alcohol, unreacted primary amine (1-phenylethylamine), unreacted epoxide, and trace bis-alkylated byproducts. The target molecule possesses a basic secondary amine center and a polar tertiary hydroxyl group, making it highly susceptible to hydrogen bonding and peak tailing during standard chromatographic separation.

As a Senior Application Scientist, I have designed this protocol guide to move beyond generic purification steps. Here, we exploit the specific physicochemical properties of the matrix—namely, pKa differentials, volatility, and silanol-affinity—to construct a self-validating, high-yield isolation workflow.

Physicochemical Profiling & Rationale

To design an effective purification strategy, we must first analyze the physical properties of the reaction components. 1-Phenylethylamine exhibits a pKa of approximately 9.04[2],[3]. This basicity is retained in the secondary amine product, which typically exhibits a pKa around 9.5[4].

Table 1: Physicochemical Properties of the Reaction Matrix

CompoundRolepKaBoiling Point / VolatilitySolubility Profile
2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Target Product~9.5High (>250°C atm)Soluble in DCM, EtOAc; Insoluble in neutral water
1-Phenylethylamine Starting Material9.04187°C atmSoluble in organics; Slightly soluble in water
Isobutylene Oxide Starting MaterialN/A (Neutral)50-52°C atmHighly volatile; Soluble in organic solvents

Causality for Workflow Design:

  • Acid-Base Extraction: The high pKa of both the starting amine and the product allows us to selectively protonate them, stripping away the neutral epoxide and non-basic organic impurities.

  • Vacuum Distillation: Because both amines will co-extract during the acid-base workup, we exploit the massive boiling point differential between the primary amine (187°C) and the bulky β -amino alcohol to drive off the unreacted starting material under high vacuum.

  • Modified Chromatography: The polar hydroxyl and basic amine will streak on standard acidic silica. Triethylamine (TEA) modification is mandatory to cap active silanols.

Purification Strategy Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, Epoxide, 1-Phenylethylamine) LLE_Acid Acid-Base Extraction (Isolates Total Amines) Crude->LLE_Acid Distillation High-Vacuum Distillation (Removes 1-Phenylethylamine) LLE_Acid->Distillation Volatile Amine Removal Crude_Product Enriched β-Amino Alcohol Distillation->Crude_Product Chromatography TEA-Modified Silica Chromatography Crude_Product->Chromatography If liquid/oil form desired Crystallization HCl Salt Formation & Recrystallization Crude_Product->Crystallization If solid salt required Pure Pure 2-Methyl-1- [(1-phenylethyl)amino]propan-2-ol Chromatography->Pure Crystallization->Pure

Caption: Sequential workflow for the isolation and purification of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol.

Experimental Protocols

Protocol A: Selective Acid-Base Liquid-Liquid Extraction (LLE)

Objective: Purge neutral unreacted epoxide and non-basic byproducts.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude). Rationale: EtOAc provides excellent solubility for neutral organic impurities while maintaining poor miscibility with water.

  • Acidic Extraction: Transfer to a separatory funnel. Add 1M aqueous HCl (15 mL/g of crude). Shake vigorously and vent. Allow phases to separate.

  • Phase Separation: The bottom aqueous layer contains the protonated amines (product + unreacted 1-phenylethylamine). Drain the aqueous layer. Repeat the extraction with 1M HCl twice more. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath (0°C) to prevent exothermic degradation. Slowly add 2M aqueous NaOH dropwise until the pH reaches >10 (verify with pH paper). The aqueous layer will turn cloudy as the free-base amines precipitate/oil out.

  • Organic Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g). Rationale: DCM is denser than water, making bottom-layer draining highly efficient, and it is a superior solvent for polar free bases.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the "Total Amine Fraction".

Protocol B: High-Vacuum Amine Purge & TEA-Modified Chromatography

Objective: Separate the target β -amino alcohol from unreacted 1-phenylethylamine.

  • Kugelrohr Distillation: Place the Total Amine Fraction in a Kugelrohr apparatus. Apply high vacuum (0.1 - 0.5 mbar) and gently heat to 60–80°C. The unreacted 1-phenylethylamine will distill into the receiving bulb. The target product remains in the distillation pot.

  • Silica Deactivation: Prepare a silica gel column. Slurry the silica in a solvent system of Hexane/EtOAc (e.g., 70:30) containing 2% Triethylamine (TEA) v/v . Rationale: The lone pairs on TEA aggressively bind to acidic silanol (Si-OH) sites on the silica, preventing the target β -amino alcohol from irreversibly binding or streaking.

  • Loading: Dissolve the pot residue in a minimum amount of the eluent and load it onto the column.

  • Elution & Validation: Elute using the TEA-modified solvent system. Monitor fractions via TLC (Eluent: 50:45:5 Hexane:EtOAc:TEA).

    • Self-Validation Step: Stain the TLC plate with Ninhydrin and heat. The secondary β -amino alcohol will appear as a distinct blue/purple spot. UV-light (254 nm) will also confirm the presence of the phenyl ring.

Protocol C: Hydrochloride Salt Formation and Crystallization

Objective: Achieve >99% purity and enantiomeric enrichment.

  • Salt Formation: Dissolve the purified free base in anhydrous Diethyl Ether or Isopropanol (5 mL/g).

  • Precipitation: Slowly add a stoichiometric equivalent of 2M HCl in Diethyl Ether dropwise under vigorous stirring at 0°C. A white precipitate of the hydrochloride salt will form immediately.

  • Recrystallization: Filter the crude salt. Dissolve it in a minimum volume of boiling absolute ethanol. Slowly add hot ethyl acetate until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then to 4°C overnight.

  • Isolation: Filter the highly pure, crystalline 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol hydrochloride. Wash with cold ether and dry under vacuum.

Summary of Quantitative Data

Table 2: Quantitative Comparison of Purification Workflows

Purification MethodTypical Yield RecoveryPurity AchievedEnantiomeric Excess (ee)Scalability
Acid-Base Extraction (LLE) 85 - 95%80 - 90%Unchanged from crudeExcellent (Multi-Kg scale)
TEA-Silica Chromatography 70 - 85%> 98%Unchanged from crudeModerate (Gram scale)
Salt Crystallization (HCl) 60 - 75%> 99.5%> 99% (Enrichment)Excellent (Multi-Kg scale)

References

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions Source: SciELO URL
  • L-1-Phenylethylamine - Physico-chemical Properties Source: ChemBK URL
  • Source: PubChem (NIH)
  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines (pKa of beta-amino alcohols)

Sources

Application

Application Note: 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol in Pharmaceutical Intermediates

Introduction & Mechanistic Rationale In the synthesis of Active Pharmaceutical Ingredients (APIs), the precise construction of amino alcohol pharmacophores is a recurring challenge. A prime example is the synthesis of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the synthesis of Active Pharmaceutical Ingredients (APIs), the precise construction of amino alcohol pharmacophores is a recurring challenge. A prime example is the synthesis of 1-amino-2-methylpropan-2-ol (CAS 2854-16-2)[1], a highly valuable primary amino alcohol used as a critical building block for modern therapeutics, most notably the FDA-approved IDH2 inhibitor Enasidenib (Idhifa)[2][3].

While the most direct theoretical route to 1-amino-2-methylpropan-2-ol is the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) with aqueous ammonia, this approach is notoriously inefficient. The resulting primary amine is more nucleophilic than ammonia itself, leading to rapid overalkylation and a complex, difficult-to-separate mixture of secondary and tertiary amines.

To circumvent this, 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is utilized as a highly controlled, mono-alkylated intermediate. By employing 1-phenylethylamine as a bulky nucleophile[4], the SN​2 ring-opening of isobutylene oxide is strictly regioselective—occurring exclusively at the less sterically hindered terminal carbon (C1)[5][6]. Furthermore, the immense steric bulk of the 1-phenylethyl group completely suppresses any secondary attack on another epoxide molecule. Once the mono-alkylated intermediate is isolated, the 1-phenylethyl group acts as a traceless protecting group, which is cleanly cleaved via catalytic hydrogenolysis to yield the pure primary amine[7].

Synthetic Workflow & API Integration

The transformation from raw epoxide to the final API intermediate involves three distinct phases: Regioselective Epoxide Opening, Catalytic Deprotection, and SN​Ar Coupling.

G A Isobutylene Oxide + 1-Phenylethylamine B 2-Methyl-1-[(1-phenylethyl)amino] propan-2-ol A->B Regioselective Ring Opening C 1-Amino-2-methyl propan-2-ol B->C Pd/C, H2 Hydrogenolysis D Enasidenib (API) Synthesis C->D SNAr with Triazine Core

Fig 1: Synthetic workflow from isobutylene oxide to Enasidenib via the 1-phenylethyl protected intermediate.

Quantitative Comparison of Aminating Agents

The superiority of the 1-phenylethylamine strategy is evident when comparing the yield of the desired primary amine equivalent against other common aminating agents.

Aminating AgentSteric HindranceMonoalkylation Yield (%)Polyalkylation Byproducts (%)Deprotection Method
Aqueous Ammonia Low~35 - 40%> 50%None (Direct)
Benzylamine Moderate~75 - 80%~15 - 20%Pd/C, H2​
1-Phenylethylamine High> 95% < 2% Pd/C, H2​

Table 1: Impact of nucleophile steric bulk on the suppression of overalkylation during isobutylene oxide ring-opening.

Experimental Protocols

The following self-validating protocols outline the synthesis of the protected intermediate, its deprotection, and its subsequent application in API development.

Protocol A: Synthesis of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Objective: Regioselective ring-opening of isobutylene oxide.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 1-phenylethylamine in anhydrous ethanol (1.0 M concentration).

  • Addition: Cool the reaction mixture to 0 °C. Slowly add 1.05 equivalents of isobutylene oxide (2,2-dimethyloxirane) dropwise over 15 minutes to control the exothermic ring-opening[6].

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 16–24 hours. The basicity of the amine is sufficient to drive the reaction without additional Lewis acids.

  • Workup: Monitor the reaction via TLC or GC-MS. Upon completion, concentrate the mixture under reduced pressure to remove ethanol and unreacted epoxide.

  • Purification: The resulting viscous liquid is typically >95% pure 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol and can be used directly in the next step without column chromatography.

Protocol B: Catalytic Hydrogenolysis to 1-Amino-2-methylpropan-2-ol

Objective: Traceless removal of the bulky chiral auxiliary.

  • Setup: Transfer the intermediate from Protocol A into a high-pressure hydrogenation vessel. Dissolve in methanol (0.5 M).

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) at 5–10 mol% relative to the substrate. Caution: Pd/C is highly pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with argon, then introduce Hydrogen ( H2​ ) gas at 50 psi. Stir vigorously at room temperature for 12 hours.

  • Filtration: Vent the hydrogen gas and purge with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

  • Isolation: Evaporate the filtrate under reduced pressure. The byproduct, ethylbenzene, is highly volatile and is removed during evaporation, leaving pure 1-amino-2-methylpropan-2-ol (CAS 2854-16-2)[1][7] as a pale yellow to colorless liquid.

Protocol C: Application in Enasidenib Synthesis ( SN​Ar Coupling)

Objective: Integration of the amino alcohol into the triazine core of Enasidenib.

  • Reagent Preparation: Dissolve the chlorinated triazine intermediate, 4-chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-N-(2-(trifluoromethyl)pyridin-4-yl)-1,3,5-triazin-2-amine (CAS 1446507-68-1)[8], in anhydrous tetrahydrofuran (THF).

  • Coupling: Add 1.2 equivalents of the freshly prepared 1-amino-2-methylpropan-2-ol and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as an acid scavenger.

  • Reaction: Heat the mixture to 60 °C for 8 hours. The primary amine of the 1-amino-2-methylpropan-2-ol undergoes a Nucleophilic Aromatic Substitution ( SN​Ar ) displacing the chloride on the triazine ring[2].

  • Crystallization: Quench with water, extract with ethyl acetate, and concentrate. The resulting free base is treated with methanesulfonic acid in acetone to precipitate Enasidenib mesylate [2].

References

  • LookChem. "1-Amino-2-methylpropan-2-ol (CAS 2854-16-2) Chemical Properties and Pharmaceutical Uses." LookChem. Available at:[Link]

  • Wang, L., et al. "Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application." ResearchGate. Available at:[Link]

  • Farmasino. "6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (1446507-38-5) Enasidenib Intermediate." Farmasino. Available at:[Link]

  • ACS Omega. "Water-like Dual-Functionalized Ionic Liquids for Enzyme Activation (Isobutylene Oxide Ring Opening)." ACS Publications. Available at:[Link]

Sources

Method

Application Note: FTIR Spectroscopic Characterization of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals. Structural Deconstruction & Vibrational Causality The molecule 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals.

Structural Deconstruction & Vibrational Causality

The molecule 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (Chemical Formula: C₁₂H₁₉NO) is a complex amino alcohol featuring a chiral center, an aromatic ring, a secondary amine, and a tertiary alcohol. In pharmaceutical development, amino alcohols are critical pharmacophores (e.g., beta-blockers, chiral auxiliaries). Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive technique for the structural elucidation of such organic components.

To accurately interpret the FTIR spectrum of this compound, we must deconstruct its structure into distinct vibrational domains and understand the physical causality behind each absorption band:

  • The O-H and N-H Overlap (3200–3400 cm⁻¹): The molecule contains a tertiary alcohol (-OH) and a secondary amine (-NH-). Tertiary alcohols participate in extensive intermolecular hydrogen bonding, which weakens the O-H bond and broadens its stretching frequency across 3200–3400 cm⁻¹. Conversely, the aliphatic/aromatic secondary amine N-H stretch is typically a sharper, medium-to-weak band occurring between 3310–3360 cm⁻¹. In practice, the sharp N-H peak often presents as a distinct shoulder superimposed on the broader O-H envelope.

  • The Gem-Dimethyl Effect (~1380 and 1365 cm⁻¹): The 2-methylpropan-2-ol moiety contains a geminal dimethyl group (two methyls attached to the same tertiary carbon). The symmetric C-H bending vibrations of these adjacent, identical methyl groups mechanically couple with one another. This resonance splits the absorption into a highly diagnostic doublet at approximately 1380 cm⁻¹ and 1365 cm⁻¹.

  • Tertiary C-O Stretching (~1150 cm⁻¹): The C-O stretching frequency is highly dependent on the substitution of the carbon atom. While primary alcohols absorb near 1050 cm⁻¹, the three electron-donating alkyl groups in a tertiary alcohol increase the electron density and force constant of the C-O bond, shifting the absorption to a strong, sharp peak at ~1150 cm⁻¹[1][2].

  • Mono-Substituted Phenyl Ring (~760 and ~700 cm⁻¹): The 1-phenylethyl group contains a mono-substituted benzene ring. The out-of-plane (OOP) C-H bending modes of the five adjacent aromatic hydrogen atoms produce two intensely strong and highly reliable bands near 760 cm⁻¹ and 700 cm⁻¹.

Quantitative Data: Characteristic Absorption Bands

The following table summarizes the predicted FTIR spectral data for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, mapping functional groups to their specific vibrational modes[2][3].

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
Tertiary Alcohol O-H Stretch3200 – 3400Strong, BroadIndicates extensive H-bonding.
Secondary Amine N-H Stretch3310 – 3360Medium, SharpOften appears as a shoulder on the O-H band.
Aromatic Ring C-H Stretch3050 – 3100Weak to MediumDifferentiates sp² hybridized carbons[2].
Aliphatic Chain C-H Stretch2850 – 2960Strong, SharpRepresents methyl/methylene sp³ carbons[3].
Aromatic Ring C=C Stretch~1600, 1580, 1450Medium, SharpConfirms the presence of the phenyl ring.
Gem-Dimethyl C-H Symmetric Bend~1380 & 1365Medium, DoubletConfirms the -C(CH₃)₂- structural motif.
Secondary Amine C-N Stretch1130 – 1190MediumOverlaps with the fingerprint region.
Tertiary Alcohol C-O Stretch~1150Strong, SharpShifted higher due to tertiary substitution[1].
Phenyl Ring C-H Out-of-Plane Bend~760 & ~700Very StrongDefinitive marker for mono-substituted benzene.

Self-Validating ATR-FTIR Protocol

Rationale for ATR over KBr Pellets: Potassium bromide (KBr) is highly hygroscopic. Moisture absorbed during KBr pellet preparation produces a broad artifact O-H stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹). Because our target molecule relies heavily on accurate O-H and N-H interpretation in these exact regions, Attenuated Total Reflectance (ATR) using a monolithic diamond crystal is the mandatory, artifact-free choice.

Step-by-Step Methodology

Step 1: System Initialization & Background Validation

  • Clean the ATR diamond crystal and anvil with high-purity isopropyl alcohol and a lint-free wipe. Allow to air dry.

  • Collect a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check: Inspect the background spectrum. The energy profile must show the characteristic phonon absorption of diamond between 2000–2300 cm⁻¹. If residual peaks exist in the fingerprint region (<1500 cm⁻¹), sample carryover is present; re-clean the crystal.

Step 2: Sample Application & Contact Verification

  • Place 2–5 mg of the synthesized 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol directly onto the center of the diamond crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the sample and the crystal.

  • Self-Validation Check: Engage the real-time spectral preview. Observe the baseline at 2500 cm⁻¹ (a region devoid of chemical absorption for this molecule). The baseline should be flat and near 100% Transmittance (or 0 Absorbance). A sloping baseline indicates poor crystal contact or severe light scattering; increase anvil pressure if necessary.

Step 3: Data Acquisition

  • Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

Step 4: Spectral Processing & ATR Correction

  • Apply an atmospheric suppression algorithm to remove trace ambient H₂O and CO₂ (sharp doublets at 2350 cm⁻¹).

  • Causality of Correction: In ATR-FTIR, the depth of penetration of the evanescent wave is directly proportional to the wavelength. Consequently, low-frequency peaks (e.g., the 700 cm⁻¹ phenyl bend) appear artificially stronger than high-frequency peaks (e.g., the 3300 cm⁻¹ O-H stretch). Apply an ATR Correction algorithm to normalize the peak intensities, allowing for direct comparison with standard transmission databases.

Analytical Workflow Visualization

FTIR_Protocol Start Initiate ATR-FTIR Protocol Prep Crystal Cleaning & Background Scan Start->Prep Check1 Is Baseline Stable? Prep->Check1 Check1->Prep No (Reclean) Acquire Sample Acquisition (4000-400 cm⁻¹) Check1->Acquire Yes Process Spectral Processing (ATR & Baseline Correction) Acquire->Process Analyze Band Assignment & Structural Elucidation Process->Analyze Band1 High Freq: 3600-2800 cm⁻¹ (O-H, N-H, C-H) Analyze->Band1 Band2 Mid Freq: 1700-1300 cm⁻¹ (Aromatic C=C, Gem-Dimethyl) Analyze->Band2 Band3 Fingerprint: 1300-600 cm⁻¹ (C-O, C-N, Phenyl OOP) Analyze->Band3 Validate Confirm Molecular Identity: 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Band1->Validate Band2->Validate Band3->Validate

Figure 1: Self-validating ATR-FTIR workflow for the structural elucidation of the amino alcohol.

References

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI URL
  • FTIR Analysis - Interpret your FTIR data quickly!
  • IR-Agent: Expert-Inspired LLM Agents for Structure Elucidation from Infrared Spectra arXiv URL
  • Interpretation of Fourier Transform Infrared Spectra (FTIR)
  • FTIR Functional Group Database Table with Search InstaNANO URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Welcome to the technical support center for the synthesis of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important β-amino alcohol. This document provides in-depth, experience-driven advice, detailed protocols, and comparative data to address common challenges encountered during synthesis.

I. Choosing Your Synthetic Pathway

The synthesis of this target molecule, a classic β-amino alcohol, is primarily achieved through two robust and well-established methods: Reductive Amination and Epoxide Ring-Opening . The choice between these pathways often depends on the availability of starting materials, desired stereochemical control, and scalability.

Diagram 1: Synthetic Pathway Decision Tree

start Select Synthetic Pathway reductive Route 1: Reductive Amination start->reductive Carbonyl Available epoxide Route 2: Epoxide Ring-Opening start->epoxide Epoxide Available reductive_sm Starting Materials: - 2-Hydroxy-2-methylpropanal - (R/S)-1-Phenylethylamine reductive->reductive_sm epoxide_sm Starting Materials: - Isobutylene Oxide - (R/S)-1-Phenylethylamine epoxide->epoxide_sm

A decision guide for selecting the primary synthetic route.

II. Route 1: Reductive Amination Troubleshooting Guide

Reductive amination is a powerful, one-pot reaction that forms the C-N bond by first creating an imine intermediate from an aldehyde and an amine, which is then reduced in situ.[1][2][3]

Reaction Scheme: (CH₃)₂C(OH)CHO + C₆H₅CH(NH₂)CH₃ → [(CH₃)₂C(OH)CH=NCH(CH₃)C₆H₅] --[Reducing Agent]--> (CH₃)₂C(OH)CH₂NHCH(CH₃)C₆H₅

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: My reaction shows low conversion and starting materials remain. What's the problem?

This is the most common issue and typically points to problems in the first step: imine formation.

  • Suboptimal pH: Imine formation is catalyzed by mild acid, with an optimal pH range of 4-5.[4] If the pH is too low (<4), the amine starting material becomes protonated and non-nucleophilic.[4] If the pH is too high (>6), the carbonyl is not sufficiently activated.

    • Solution: Add 1.0-1.2 equivalents of a mild acid like acetic acid to the reaction mixture before adding the reducing agent.[4][5] This ensures the reaction medium is acidic enough to promote imine formation without deactivating the amine.

  • Inefficient Water Removal: Imine formation is an equilibrium reaction that produces water. If water is not removed or sequestered, the equilibrium may not favor the imine product.

    • Solution: While not always necessary for modern one-pot protocols using agents like NaBH(OAc)₃, if you suspect hydrolysis is an issue, adding molecular sieves can help drive the reaction forward.

  • Steric Hindrance: While less of an issue with these specific reagents, significant steric bulk on either the amine or the aldehyde can slow down imine formation.

    • Solution: Increase the reaction time for the imine formation step (before adding the reducing agent) from 1 hour to 2-3 hours.

Q2: I'm observing significant reduction of my starting aldehyde to 2-methyl-1,2-propanediol. How do I prevent this?

This indicates that your reducing agent is too reactive and is reducing the aldehyde faster than imine formation occurs.[4]

  • Incorrect Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[2]

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this reason. It is less reactive towards ketones and aldehydes but highly effective at reducing the protonated imine (iminium ion), allowing for a one-pot procedure with high efficiency.[1][2][4] Sodium cyanoborohydride (NaBH₃CN) is another option but is more toxic.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Use & CharacteristicsKey Advantage
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABMild and selective. Reduces iminium ions much faster than ketones/aldehydes. Ideal for one-pot reactions.[1][4]High selectivity, no need for pH control in many cases.
Sodium CyanoborohydrideNaBH₃CNSelective for imines at acidic pH.[2]Effective and selective, but highly toxic (potential for HCN gas).
Sodium BorohydrideNaBH₄Strong, non-selective. Can reduce the starting aldehyde.[2]Inexpensive, powerful. Best used in a two-step process.
Catalytic HydrogenationH₂/Pd-C, H₂/Raney NiClean, high-yielding method.No salt byproducts, but requires specialized pressure equipment.

Q3: My primary amine seems to be reacting twice, forming a tertiary amine byproduct. How can I stop this over-alkylation?

Over-alkylation can occur if the newly formed secondary amine product reacts with another molecule of the aldehyde.[4]

  • Stoichiometry: Using an excess of the aldehyde can favor the formation of the tertiary amine.

    • Solution: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react with the secondary amine product.

Diagram 2: Troubleshooting Low Yield in Reductive Amination

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield imine_issue Poor Imine Formation start->imine_issue reduction_issue Premature Carbonyl Reduction start->reduction_issue side_reaction Side Reactions start->side_reaction ph_control Adjust pH to 4-5 (use Acetic Acid) imine_issue->ph_control reagent_choice Use Milder Reductant (e.g., NaBH(OAc)₃) reduction_issue->reagent_choice stoich Use Slight Excess of Amine side_reaction->stoich

A workflow for diagnosing and solving common yield issues.

Optimized Protocol: Reductive Amination using NaBH(OAc)₃
  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-1-phenylethylamine (1.0 eq). Dissolve it in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 2-hydroxy-2-methylpropanal (1.1-1.2 eq).

  • Imine Formation: Add acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.[4] Monitor the formation of the imine by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.[6]

III. Route 2: Epoxide Ring-Opening Troubleshooting Guide

This pathway involves the nucleophilic attack of the amine on the electrophilic carbon of an epoxide ring.[7][8] For the synthesis of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, this involves reacting 1-phenylethylamine with isobutylene oxide.

Reaction Scheme: (CH₃)₂C(O)CH₂ (epoxide) + C₆H₅CH(NH₂)CH₃ → (CH₃)₂C(OH)CH₂NHCH(CH₃)C₆H₅

Frequently Asked Questions (FAQs) - Epoxide Ring-Opening

Q1: The reaction is extremely slow or not proceeding at all. What can I do?

The ring-opening of epoxides with neutral amines can be kinetically slow due to the poor leaving group nature of the alkoxide.[7][9]

  • Lack of Activation: The epoxide ring needs to be "activated" to make it more susceptible to nucleophilic attack.

    • Solution 1: Use a Lewis Acid Catalyst. Lewis acids coordinate to the epoxide oxygen, making the ring more electrophilic.[7] Catalytic amounts (1-10 mol%) of catalysts like Yttrium(III) chloride (YCl₃), Scandium(III) triflate (Sc(OTf)₃), or even simpler salts like Zinc(II) perchlorate can dramatically increase the reaction rate.[7][10][11]

    • Solution 2: Use a Protic Solvent. Protic solvents like water or alcohols can hydrogen-bond with the epoxide oxygen, activating it. Some aminolysis reactions can be performed effectively in water, which can also act as a catalyst.[11][12]

    • Solution 3: Increase Temperature. Heating the reaction mixture (e.g., to 50-80 °C) provides the necessary activation energy to overcome the kinetic barrier.

Q2: I'm getting a mixture of products. Is this a regioselectivity issue?

For isobutylene oxide, which is symmetrical with respect to the point of attack, regioselectivity is not an issue. However, if you were using an unsymmetrical epoxide, the site of amine attack would be critical.

  • Under basic/neutral conditions (Sₙ2-like): The amine attacks the least sterically hindered carbon.[9][13][14]

  • Under acidic conditions (Sₙ1-like): The amine attacks the more substituted carbon, which can better stabilize a partial positive charge in the transition state.[13][15]

Since isobutylene oxide is used here, a product mixture likely indicates side reactions rather than poor regioselectivity.

Q3: The amine appears to be reacting with more than one epoxide molecule. How can this be avoided?

This is analogous to over-alkylation in the reductive amination. The product, a secondary amine, can act as a nucleophile itself and react with another molecule of the epoxide.

  • Stoichiometry: An excess of the epoxide will drive this side reaction.

    • Solution: Use an excess of the primary amine (1-phenylethylamine). A common strategy is to use the amine itself as the solvent if it is a liquid and inexpensive, or to use at least 2-3 equivalents. This ensures the epoxide is consumed by the more abundant primary amine.

Optimized Protocol: Lewis Acid-Catalyzed Epoxide Opening
  • Setup: In a sealed tube or pressure vessel, add 1-phenylethylamine (2.0-3.0 eq) and a suitable solvent (e.g., acetonitrile or solvent-free if the amine is the solvent).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%) to the mixture.[7]

  • Epoxide Addition: Add isobutylene oxide (1.0 eq) slowly to the mixture.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 60 °C). Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to remove the excess amine and catalyst.

  • Basification & Extraction: Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 12 to deprotonate the product amine.[6] Extract the product into an organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.

IV. General Purification & Characterization

Q1: My crude product is an oil and difficult to purify by column chromatography. What are my options?

β-amino alcohols can be challenging to purify due to their polarity and basicity, which can cause streaking on silica gel.

  • Acid/Base Treatment: Before chromatography, you can try an acid-base extraction as described in the work-up protocols. This is a powerful purification step to remove non-basic impurities.

  • Salt Formation & Crystallization: A highly effective method for purifying amines is to form a salt, crystallize it, and then liberate the free base.[16]

    • Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Add a solution of an acid like HCl in ether or oxalic acid in ethanol dropwise until precipitation is complete.

    • Collect the crystalline salt by filtration and wash with cold solvent.

    • Recrystallize the salt from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[16]

    • To recover the free amine, dissolve the pure salt in water, basify with NaOH, and extract the pure product into an organic solvent.[16]

  • Chromatography Additives: If you must use column chromatography, consider adding a small amount of a basic modifier like triethylamine (~1%) to the eluent system to prevent streaking on the silica gel.

V. References

  • Wu, J., et al. (2007). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • MDPI. (2017, November 10). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]

  • PMC. (n.d.). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Retrieved from [Link]

  • ACS Publications. (2005, September 14). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water | Organic Letters. Retrieved from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure : r/Chempros. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol. Retrieved from

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • ACS Publications. (2006, December 23). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • PMC. (2024, November 29). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

  • ACS Publications. (2022, December 23). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor | Organic Letters. Retrieved from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • ACS Publications. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles | The Journal of Physical Chemistry A. Retrieved from [Link]

  • SpringerLink. (n.d.). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]

  • American Chemical Society. (n.d.). Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • PMC. (n.d.). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. Retrieved from

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. Retrieved from

  • Growing Science. (2012, November 6). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Retrieved from [Link]

  • Patsnap. (2006, August 2). Production process of 2-amino-methyl-1-propanol. Retrieved from [Link]

Sources

Optimization

Troubleshooting common impurities in 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol production

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol . This compound is typically synthesized via the nucleophilic ring-opening of isobutylene oxide (2,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol . This compound is typically synthesized via the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by 1-phenylethylamine.

Because this reaction involves a highly substituted epoxide and a sterically demanding primary amine, researchers frequently encounter issues with regioselectivity, over-alkylation, and chiral degradation. This guide is designed to help you diagnose, understand, and eliminate these common impurities through mechanistically grounded troubleshooting.

Part 1: Diagnostic Workflow for Impurity Profiling

Before altering your reaction parameters, use the following diagnostic logic tree to identify the specific impurity pathway occurring in your reactor based on standard LC-MS and NMR data.

ImpurityDiagnostics Start Analyze Crude Mixture (LC-MS / 1H-NMR) Mass194 m/z = 194.15 (Isomeric Mass) Start->Mass194 Mass266 m/z = 266.21 (+72 Da Mass Shift) Start->Mass266 Mass91 m/z = 91.07 (Low Mass Peak) Start->Mass91 Chiral Chiral HPLC Peak Splitting Start->Chiral Regio Regioisomer Impurity (C2 Attack / SN1 Pathway) Mass194->Regio NMR shows Primary OH BisAlk Bis-Alkylated Impurity (Tertiary Amine Formation) Mass266->BisAlk Excess Epoxide in feed Diol Isobutylene Glycol (Epoxide Hydrolysis) Mass91->Diol Trace Water in solvent Racem Diastereomeric Impurity (Chiral Center Degradation) Chiral->Racem Harsh Lewis Acid used

Figure 1: Diagnostic decision tree mapping analytical signatures to specific mechanistic failure modes.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a large peak with the same exact mass as the product (m/z 194.15), but NMR indicates a primary alcohol. Why is this regioisomer forming? The Causality: You are observing 2-methyl-2-[(1-phenylethyl)amino]propan-1-ol. The inherent regioselectivity of epoxide aminolysis is governed by the steric and electronic properties of the epoxide[1]. Under standard thermal conditions, the amine attacks the less sterically hindered terminal carbon (C1) via an SN​2 pathway, yielding your desired tertiary alcohol. However, if you are using a strong Lewis acid catalyst (e.g., AlCl3​ , BF3​⋅OEt2​ ) to accelerate the reaction, you are polarizing the C-O bond and creating carbocation character at the highly substituted C2 carbon. This shifts the mechanism toward an SN​1 -type pathway, driving nucleophilic attack at the more hindered internal carbon[2][3]. The Solution: Eliminate strong Lewis acids. Rely on thermal activation in a protic solvent (like ethanol), which provides mild electrophilic activation of the epoxide oxygen via hydrogen bonding without inducing SN​1 cleavage[4]. If a catalyst is absolutely required for throughput, switch to a mild, highly oxophilic catalyst like Lithium Triflate ( LiOTf ), which has been proven to maintain SN​2 fidelity in regiodivergent epoxide openings[2].

Q2: I am detecting a significant impurity at m/z 266.21 (+72 Da). How do I suppress this? The Causality: This is the bis-alkylated impurity: N,N-bis(2-hydroxy-2-methylpropyl)-1-phenylethylamine. Once the primary amine (1-phenylethylamine) reacts with the first equivalent of isobutylene oxide, it becomes a secondary amine. Because the newly formed hydroxyl group can internally hydrogen-bond and activate incoming epoxides, the secondary amine remains highly nucleophilic. If the local concentration of isobutylene oxide is too high, it will undergo a second ring-opening event. The Solution: Invert your addition protocol. Do not mix all reagents at once. Place the 1-phenylethylamine in the reactor and add the isobutylene oxide dropwise via a syringe pump over 2–3 hours. Maintaining a pseudo-first-order excess of the primary amine in the active reaction zone kinetically favors mono-alkylation.

Q3: The reaction stalls at 70% conversion, and I detect isobutylene glycol (m/z 91.07). What went wrong? The Causality: Isobutylene oxide is highly susceptible to hydrolysis, especially at elevated temperatures. Trace water in your solvent or hygroscopic amine feed acts as a competing nucleophile, ring-opening the epoxide to form 2-methylpropane-1,2-diol. This consumes your stoichiometric excess of epoxide, stalling the main reaction. The Solution: Implement strict anhydrous controls. Distill 1-phenylethylamine over CaH2​ prior to use, and dry your reaction solvent (e.g., ethanol or 2-propanol) over 3Å molecular sieves.

Q4: I am synthesizing the compound using enantiopure (R)-1-phenylethylamine, but chiral HPLC shows a diastereomeric mixture. Is the epoxide causing this? The Causality: The epoxide itself is achiral, so the formation of diastereomers means your chiral amine is racemizing. The benzylic proton of 1-phenylethylamine is relatively acidic. Prolonged heating above 90°C, or the use of basic/acidic additives, can cause reversible deprotonation at the benzylic position, eroding the enantiomeric excess (ee) of your starting material. The Solution: Cap the reaction temperature at 75°C. The reaction will take longer (typically 12-16 hours), but the integrity of the chiral center will be preserved.

Part 3: Quantitative Impurity Profile Data

To establish a self-validating analytical system, cross-reference your crude LC-MS/HPLC data against the standardized limits in the table below.

Impurity / AnalyteMechanism of FormationExact Massm/z[M+H]+Relative Retention Time (RRT)*Acceptable Limit (ICH Q3A)
Target API/Intermediate SN​2 Epoxide Opening 193.15 194.15 1.00 > 98.5% (Target)
Regioisomer Impurity SN​1 Epoxide Opening193.15194.150.88< 0.15%
Bis-alkylated ImpurityOver-alkylation265.20266.211.42< 0.50%
Isobutylene GlycolEpoxide Hydrolysis90.0791.070.35< 1.00% (Purgeable)
Unreacted AmineIncomplete Reaction121.09122.090.65< 0.10%

*RRT values are representative for a standard C18 Reverse-Phase column using a Water/Acetonitrile gradient (0.1% TFA).

Part 4: Validated Experimental Protocol

This protocol utilizes environmental control (protic solvent hydrogen-bonding) rather than Lewis acids to drive the reaction, ensuring strict SN​2 regioselectivity while minimizing bis-alkylation through controlled addition[4].

Reagents & Materials:

  • 1-Phenylethylamine (Distilled, anhydrous): 1.00 equivalent (12.1 g, 100 mmol)

  • Isobutylene Oxide (Anhydrous): 1.15 equivalents (8.3 g, 115 mmol)

  • Absolute Ethanol (Dried over 3Å molecular sieves): 50 mL

Step-by-Step Methodology:

  • System Preparation: Purge a 250 mL three-neck round-bottom flask with dry Nitrogen for 15 minutes. Equip the flask with a reflux condenser, a magnetic stir bar, and an addition funnel.

  • Amine Loading: Charge the flask with 12.1 g of 1-phenylethylamine and 50 mL of anhydrous absolute ethanol. Begin stirring at 400 rpm and heat the mixture to 70°C using a thermostated oil bath.

  • Controlled Epoxide Addition (Critical Step): Load 8.3 g of isobutylene oxide into the addition funnel. Add the epoxide dropwise to the heated amine solution over a period of 2.5 hours . Causality: Slow addition ensures the primary amine is always in massive stoichiometric excess relative to the unreacted epoxide, kinetically starving the bis-alkylation pathway.

  • Reaction Maturation: Once addition is complete, maintain the reaction temperature at 70°C–75°C for an additional 12 hours. Do not exceed 80°C to prevent benzylic racemization.

  • In-Process Control (IPC): Pull a 50 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is self-validating and considered complete when the unreacted amine peak (m/z 122.09) is ≤ 0.1% relative to the product peak (m/z 194.15).

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Concentrate the crude mixture under reduced pressure (rotary evaporator, 40°C, 50 mbar) to remove ethanol and any unreacted trace isobutylene oxide.

    • Dissolve the resulting oil in 100 mL Ethyl Acetate and wash with 2 x 50 mL Brine to remove trace isobutylene glycol.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol.

References

  • Asurumunige, A., Malespini, S. M., Huynh, T., Shields, N., & Gilmore, K. (2026). "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings." The Journal of Organic Chemistry. Available at:[Link]

  • Grobelny, Z., Jurek-Suliga, J., & Golba, S. (2021). "Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6." e-Polymers. Available at:[Link]

  • Asurumunige, A., et al. (2025). "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings." ChemRxiv (Preprint). Available at:[Link]

  • J-H. Lee, et al. (2006). "Method for preparing 2, N-dimethyl-N- (3,3-diphenylpropyl) -1-amino-2-propanol." Korean Patent KR100616276B1.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks encountered when crystallizing 2-Methyl-1-[(1-phenyleth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks encountered when crystallizing 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol.

This chiral amino alcohol—synthesized via the nucleophilic ring-opening of isobutylene oxide by 1-phenylethylamine—exhibits strong intermolecular hydrogen bonding, high organic solubility, and a low melting point. These properties frequently drive the system into a miscibility gap, causing Liquid-Liquid Phase Separation (LLPS) rather than controlled nucleation [1]. This guide provides field-proven, self-validating protocols to bypass these kinetic traps and achieve high-purity crystalline isolates.

Part 1: Troubleshooting & FAQs

Q1: During cooling, my solution turns cloudy and separates into a sticky, biphasic emulsion instead of forming a solid suspension. What is happening?

A1: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

  • The Causality: In ternary systems (solute/solvent/anti-solvent), the system's cooling trajectory is hitting the binodal curve before it reaches the metastable zone limit for nucleation [2]. The solute separates into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase. Because the molecules within the oil droplets are highly mobile but lack crystallographic order, nucleation is kinetically hindered.

  • The Solution: You must alter the thermodynamic trajectory. Reduce the initial supersaturation by decreasing the solute concentration. Alternatively, change the solvent matrix to one with a narrower miscibility gap (e.g., swapping pure ethanol for an ethyl acetate/heptane mixture) and introduce seed crystals before the cloud point is reached [1].

Q2: My isolated crystals have a low diastereomeric/enantiomeric excess (de/ee). How can I improve chiral purity?

A2: Free base amino alcohols are notorious for forming solid solutions or co-precipitating impurities due to their flexible conformational states.

  • The Causality: The free base lacks the rigid lattice energy required to strictly reject the opposite enantiomer or structurally similar impurities during lattice integration.

  • The Solution: Convert the free base into a diastereomeric salt using a chiral resolving agent (e.g., L-(+)-tartaric acid or (S)-mandelic acid) [3]. Salt formation significantly increases the melting point and alters the solubility profile, shifting the crystallization mechanism from kinetic control (prone to impurity entrapment) to thermodynamic control [4].

Q3: The crystals are forming as fine, needle-like structures that clog the filter and retain mother liquor. How do I improve the crystal habit?

A3: Fine needles indicate rapid, one-dimensional growth driven by excessive supersaturation.

  • The Causality: When the anti-solvent addition rate or cooling rate is too high, solute molecules rapidly attach to the fastest-growing crystallographic face, starving the other faces.

  • The Solution: Implement Ostwald ripening via temperature cycling. By oscillating the temperature (e.g., heating by 5°C, holding, then cooling by 5°C), you selectively dissolve the fine, high-surface-energy needles and redeposit the mass onto the larger, more stable crystals, promoting a block-like habit.

Part 2: Logical Workflows & Phase Dynamics

To successfully crystallize this compound, you must understand the thermodynamic pathways. The diagram below illustrates the critical divergence between LLPS and controlled nucleation.

PhaseDynamics Start Single Liquid Phase (Clear Solution) Cooling Cooling / Anti-Solvent Addition Start->Cooling Branch Supersaturation Trajectory? Cooling->Branch LLPS Liquid-Liquid Phase Separation (Oiling Out) Branch->LLPS Hits Binodal Curve First Metastable Metastable Zone (Nucleation) Branch->Metastable Hits Solubility Curve First Amorphous Amorphous / Gel / Gum (Impurity Entrapment) LLPS->Amorphous Kinetically Hindered Crystal High-Purity Crystals LLPS->Crystal Spontaneous Solidification Metastable->Crystal Seeding / Controlled Growth

Caption: Thermodynamic pathways: LLPS (Oiling Out) vs. Controlled Nucleation.

Part 3: Quantitative Data Presentation

The table below summarizes the solvent screening matrix used to optimize the crystallization of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol. Note how salt formation drastically reduces the risk of LLPS.

Solvent System (v/v)FormResolving Agent / SaltLLPS RiskYield (%)Purity / de (%)
Ethanol / Water (80:20)Free BaseNoneHigh 45%88.0%
Ethyl Acetate / Heptane (1:2)Free BaseNoneModerate62%94.5%
Isopropanol (Pure)SaltHCl (Anhydrous)Low78%98.2%
Ethanol / Acetone (1:1)SaltL-(+)-Tartaric AcidNone 85%>99.5%
Methanol / MTBE (1:3)Salt(S)-Mandelic AcidLow81%99.1%

Part 4: Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Resolution (L-Tartrate Salt)

This protocol utilizes thermodynamic control to bypass LLPS and achieve >99.5% diastereomeric purity [3].

Workflow A Racemic/Crude Mixture (Free Base) B Add L-Tartaric Acid in EtOH/Acetone A->B C Heat to Dissolution (60-65°C) B->C D Controlled Cooling (0.1°C/min to 45°C) C->D E Seed Introduction (At 45°C) D->E F Isothermal Hold & Filtration E->F

Caption: Step-by-step workflow for diastereomeric salt crystallization.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol in 50 mL of an Ethanol/Acetone (1:1 v/v) mixture.

  • Salt Formation: Slowly add 1.05 molar equivalents of L-(+)-tartaric acid.

    • Validation Check: The mixture will initially form a thick slurry. If the slurry becomes a biphasic liquid (oil), the solvent volume is too low.

  • Heating: Heat the reactor to 60–65°C under continuous agitation (250 rpm) until a completely clear solution is achieved.

    • Validation Check: Hold at 65°C for 15 minutes. The solution must be 100% transparent. Any residual turbidity indicates undissolved impurities; filter hot if necessary.

  • Controlled Cooling & Seeding: Cool the solution at a strict rate of 0.1°C/min to 45°C. At exactly 45°C, introduce 0.5% w/w of pure product seed crystals.

    • Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Aging & Isolation: Continue cooling at 0.1°C/min to 5°C. Hold isothermally for 4 hours to maximize yield. Filter the suspension and wash the cake with 20 mL of cold (-20°C) acetone. Dry under vacuum at 40°C.

Protocol B: Free Base Anti-Solvent Crystallization (Ethyl Acetate/Heptane)

Use this protocol if salt formation is undesirable, utilizing strict anti-solvent addition rates to avoid the binodal curve [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the free base in 20 mL of Ethyl Acetate at 50°C.

  • Anti-Solvent Titration: Using a syringe pump, add 10 mL of Heptane at a rate of 0.5 mL/min.

    • Validation Check: Monitor the solution using an inline probe (e.g., FBRM or visual inspection). The solution should remain clear. If a blue hue or cloudiness appears, LLPS is beginning. Immediately stop the heptane addition and raise the temperature by 5°C to redissolve the oil droplets.

  • Seeding: Add 0.1 g of seed crystals. Hold isothermally at 50°C for 30 minutes to allow the seeds to consume the supersaturation.

  • Final Anti-Solvent Addition: Resume Heptane addition (30 mL total) at 0.2 mL/min.

  • Cooling: Cool the resulting slurry to 10°C at 0.25°C/min. Filter and wash with cold heptane.

Part 5: References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications.[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, ACS Publications.[Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm, RSC Publishing.[Link]

Optimization

Technical Support Center: 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Extraction Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges encountered during the liquid-liquid extraction (LLE) of 2-Methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges encountered during the liquid-liquid extraction (LLE) of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol .

This compound is a sterically hindered, secondary amino alcohol. Its structure features a highly hydrophobic 1-phenylethyl moiety coupled with a hydrophilic 2-methylpropan-2-ol group. This amphiphilic architecture, combined with the nucleophilic secondary amine core, makes it highly susceptible to acting as a surfactant and undergoing specific side reactions during aqueous workup.

Below, you will find causality-driven troubleshooting guides, quantitative solvent data, and a self-validating experimental protocol to ensure maximum yield and purity.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I losing product yield to a white precipitate or experiencing poor phase separation during basic workup? The Causality: You are likely observing carbamate formation . During the basic aqueous workup of amino alcohols, the unprotonated secondary amine is highly nucleophilic. If the extraction is performed in an open-air environment, the amine rapidly reacts with atmospheric carbon dioxide (CO₂) to form a carbamate anion[1]. This side reaction not only consumes your target product but also generates water-soluble or interfacial carbamate salts that precipitate and stabilize emulsions. The Solution:

  • Perform the extraction under an inert atmosphere (N₂ or Ar) to eliminate CO₂ exposure.

  • Alternatively, use a carbonate/bicarbonate buffer system (e.g., Na₂CO₃) for basification, which shifts the equilibrium to suppress further CO₂ absorption while maintaining the necessary alkaline pH.

Q: Why is my isolated product contaminated with high-molecular-weight alkylated impurities? The Causality: This is a classic case of solvent reactivity . Dichloromethane (DCM) and chloroform are frequently (and incorrectly) assumed to be inert extraction solvents. However, secondary amines react with DCM via a Menshutkin-type nucleophilic substitution to form chloromethylamines, which further react to yield quaternary ammonium salts[2]. Prolonged contact time during extraction or slow solvent evaporation drives this degradation pathway, leading to irreversible product loss and complex NMR spectra. The Solution:

  • Replace halogenated solvents with non-reactive alternatives like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • If DCM must be used due to specific solubility requirements, strictly limit the biphasic contact time to <30 minutes and evaporate the solvent immediately at low temperatures (<30 °C)[2].

Q: How do I resolve stubborn, milky emulsions during liquid-liquid extraction? The Causality: The surfactant effect . 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol lowers the interfacial tension between the aqueous and organic phases. If the pH of your aqueous layer is near the pKa of the amine (typically ~9.0–9.5), you create a buffer of protonated (hydrophilic) and unprotonated (hydrophobic) species, maximizing the emulsifying effect. The Solution:

  • Push the equilibrium entirely to one side: adjust the pH to >11.5 using 1M NaOH to ensure the amine is fully deprotonated and lipophilic.

  • Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) to force the organic product into the organic layer (salting-out effect).

Part 2: Quantitative Data & Solvent Selection

To minimize side reactions, solvent selection must balance extraction efficiency with chemical inertness. The table below summarizes the quantitative and qualitative metrics of common extraction solvents for this specific amino alcohol.

Extraction SolventEmulsion RiskReactivity Risk (Side Reactions)Target Recovery (%)Recommended Use
MTBE LowNone (Inert ether)> 92%Primary Choice. Excellent phase separation; no alkylation.
Ethyl Acetate ModerateLow (Potential acyl transfer if heated)88 - 90%Good alternative, but avoid prolonged basic exposure.
Dichloromethane HighHigh (Forms quaternary ammonium salts)< 75% (if prolonged)Avoid. Strictly limit contact time to <30 min if used.
Chloroform HighHigh (Alkylation risk)< 70%Avoid due to toxicity and reactivity.

Part 3: Standardized Experimental Protocol

This methodology utilizes a self-validating system with built-in In-Process Controls (IPCs) to ensure the extraction of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol proceeds without degradation.

Step 1: Quench and pH Adjustment

  • Cool the crude reaction mixture to 0–5 °C using an ice bath to minimize kinetic energy for potential side reactions.

  • Slowly add 1M NaOH dropwise under a gentle stream of N₂ gas (to prevent CO₂ ingress).

  • IPC Check: Test the aqueous layer with pH paper. Continue addition until the pH is strictly ≥ 11.5. This ensures the amine is fully deprotonated.

Step 2: Solvent Addition and Salting Out

  • Add saturated aqueous NaCl (brine) equivalent to 20% of the total aqueous volume.

  • Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio to the aqueous phase.

  • Stir vigorously for 5 minutes. Do not shake violently in a separatory funnel initially, as this introduces shear forces that stabilize micro-emulsions.

Step 3: Phase Separation

  • Transfer to a separatory funnel and allow the phases to separate for 10 minutes.

  • IPC Check: If a rag layer (emulsion) persists at the interface, filter the entire biphasic mixture through a thin pad of Celite to break the mechanical emulsion, then return to the funnel.

  • Isolate the upper organic layer. Extract the aqueous layer two additional times with fresh MTBE.

Step 4: Drying and Concentration

  • Combine the MTBE extracts and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Critical Parameter: Maintain the water bath at ≤ 35 °C and backfill the system with N₂ to prevent thermal oxidation of the amine.

Part 4: Process Visualizations

TroubleshootingTree Start Extraction Issue Detected Q1 Stubborn Emulsion? Start->Q1 Q2 Alkylated Impurities? Start->Q2 Q3 White Precipitate? Start->Q3 Sol1 Adjust pH > 11.5 Add Brine Q1->Sol1 Yes Sol2 Switch DCM to MTBE Limit Contact Time Q2->Sol2 Yes Sol3 Purge with N2 Avoid CO2 Exposure Q3->Sol3 Yes

Decision tree for troubleshooting 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol extraction.

SideReactions Amine Secondary Amino Alcohol (Target) Carbamate Carbamate Salt (Yield Loss) Amine->Carbamate + CO2 QuatSalt Quaternary Ammonium (Impurity) Amine->QuatSalt + CH2Cl2 CO2 Atmospheric CO2 (Basic pH) CO2->Carbamate DCM Dichloromethane (Prolonged Contact) DCM->QuatSalt

Mechanistic pathways of carbamate formation and N-alkylation during extraction.

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions Source: ACS Omega, American Chemical Society URL

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of chiral amino alcohols during synthesis, formulation, and storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of chiral amino alcohols during synthesis, formulation, and storage.

2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a highly valuable secondary benzylic amine, but its specific structural motifs make it highly susceptible to oxidative degradation. This guide is designed to provide drug development professionals with field-proven insights, mechanistic understanding, and self-validating protocols to completely arrest oxidative degradation in your workflows.

Mechanistic Overview: Why Does It Degrade?

To prevent degradation, we must first understand the causality behind it. The structural vulnerability of this compound stems from two primary sites: the benzylic C-H bond and the secondary amine .

  • Benzylic C-H Oxidation (N-Dealkylation): The benzylic carbon adjacent to the nitrogen atom possesses a significantly weakened C-H bond due to resonance stabilization from the phenyl ring and the electron-donating effect of the nitrogen lone pair. In the presence of molecular oxygen ( O2​ ) or trace transition metals, this site undergoes Hydrogen Atom Transfer (HAT) to form a carbon-centered radical. This radical traps oxygen to form a hydroperoxide, which collapses into a hemiaminal. Because hemiaminals are thermodynamically unstable, the C-N bond cleaves, yielding acetophenone and 1-amino-2-methylpropan-2-ol [1].

  • Direct N-Oxidation: The secondary amine can be directly oxidized by hydroperoxides (commonly found in aging ether solvents or excipients) to form a hydroxylamine, which can further oxidize into a nitrone [2].

DegradationPathways API 2-Methyl-1-[(1-phenylethyl)amino] propan-2-ol PathA Benzylic C-H Oxidation (Radical/Metal Catalyzed) API->PathA O2, Trace Metals PathB Direct N-Oxidation (Peroxide Mediated) API->PathB ROOH, H2O2 Hemiaminal Hemiaminal Intermediate [Unstable] PathA->Hemiaminal Hydroxylamine Hydroxylamine / Nitrone (+16 Da) PathB->Hydroxylamine Products Acetophenone + 1-Amino-2-methylpropan-2-ol Hemiaminal->Products C-N Cleavage

Fig 1: Oxidative degradation pathways of the secondary benzylic amine.

Quantitative Degradation Data

To illustrate the impact of environmental factors, below is a summary of degradation rates observed during forced degradation studies.

Table 1: Comparative Degradation Rates (1 mg/mL in Acetonitrile, 40°C, 7 Days)

Environmental ConditionAtmosphereAdditive / Matrix% DegradationPrimary Degradant Identified
Ambient LightAirNone14.5%Acetophenone
DarkAirNone8.2%Acetophenone
Dark Argon None < 0.5% None
DarkAir0.1% BHT (Antioxidant)1.1%Acetophenone
DarkAir1 mM EDTA (Chelator)3.4%Acetophenone
DarkAirPEG-400 (Excipient)28.3%N-methyl impurity (+14 Da)

Note: The rapid degradation in PEG-400 is driven by the excipient's autoxidation into formaldehyde and formic acid, which subsequently attacks the secondary amine [3].

Troubleshooting Guide

Issue: I am detecting a strong Acetophenone peak in my HPLC-UV chromatogram after leaving the sample on the autosampler overnight. Diagnosis: Benzylic N-dealkylation via oxidative cleavage. Autosampler vials often contain enough dissolved oxygen in the diluent to initiate radical C-H oxidation. Solution: Switch your sample diluent to a fully degassed solvent. Add 0.05% w/v Butylated Hydroxytoluene (BHT) to the diluent to act as a radical scavenger, terminating the autoxidation chain before the hemiaminal intermediate can form.

Issue: LC-MS analysis shows an unexplained +16 Da mass shift. Diagnosis: Direct N-oxidation of the secondary amine to a hydroxylamine. This is almost exclusively caused by the presence of hydroperoxides in your solvent. Solution: If you are using THF, Dioxane, or Diethyl Ether, they have likely formed peroxides. Discard old solvents and switch to freshly distilled, inhibitor-stabilized solvents.

Issue: My formulated API in PEG shows a +14 Da mass shift, but no +16 Da shift. Diagnosis: Excipient-driven oxidative degradation. While not direct oxidation of the API, the oxidative degradation of PEG generates formaldehyde. This triggers an Eschweiler-Clarke-type reaction, N-methylating your secondary amine [3]. Solution: Store PEG under nitrogen and use low-peroxide grades. Alternatively, switch to a non-polyether excipient matrix.

Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity, every step in this protocol includes a Validation Check . Do not proceed to the next step unless the validation criteria are met.

SOP-042: Preparation and Storage of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Solutions

  • Step 1: Solvent Deoxygenation

    • Action: Sparge the selected solvent (e.g., Acetonitrile or Methanol) with high-purity Argon (99.999%) through a glass frit for 20 minutes.

    • Causality: Displacing molecular oxygen prevents the initiation of the radical chain mechanism responsible for benzylic C-H abstraction.

    • Validation Check: Measure dissolved oxygen (DO) using an optical DO probe. Proceed only if DO < 0.5 ppm.

  • Step 2: Peroxide Screening

    • Action: Test all solvents and liquid excipients using quantitative peroxide test strips.

    • Causality: Secondary amines are highly reactive toward trace peroxides, leading to rapid hydroxylamine formation.

    • Validation Check: Proceed only if peroxide levels are < 1 ppm. If > 1 ppm, pass the solvent through a plug of activated basic alumina.

  • Step 3: Antioxidant Supplementation

    • Action: Add 0.05% w/v BHT and 1 mM EDTA to the formulation.

    • Causality: EDTA sequesters trace transition metals (which catalyze radical initiation), while BHT quenches any formed radicals.

    • Validation Check: Run a blank injection on HPLC to confirm the antioxidant peaks do not co-elute with your API.

  • Step 4: Inert Atmosphere Compounding & Storage

    • Action: Weigh the API and dissolve it in the prepared solvent inside a glovebox or under an inverted Argon funnel. Aliquot into amber glass vials.

    • Causality: Amber glass prevents photolytic radical initiation.

    • Validation Check: Backfill the vial headspace with Argon, seal with PTFE-lined septa, and store at -20°C. Analyze a control aliquot at Day 0 and Day 7 to validate < 0.5% degradation.

Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon for sparging? A: Yes, but Argon is heavily preferred. Argon is denser than air and forms a protective "blanket" over the liquid surface in the vial, whereas Nitrogen easily diffuses and mixes with ambient air the moment the vial is opened.

Q: Why is my solution turning slightly yellow over time? A: Yellowing is a classic visual indicator of nitrone formation or trace transition metal complexation. Direct N-oxidation of the secondary amine yields a hydroxylamine, which further oxidizes to a highly conjugated nitrone [2]. This means your peroxide screening (Step 2 of the SOP) failed or was skipped.

Q: Is the primary amino alcohol cleavage product (1-amino-2-methylpropan-2-ol) stable? A: Yes, primary amines lacking a benzylic position are significantly more stable against oxidative N-dealkylation. If you detect this fragment, the degradation pathway has already run to completion.

References
  • Title: Unraveling the origins of catalyst degradation in non-heme iron-based alkane oxidation Source: Chemical Communications, Royal Society of Chemistry (2014) URL: [Link]

  • Title: A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones Source: The Journal of Organic Chemistry, American Chemical Society (2009) URL: [Link]

  • Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: Pharmaceutics, National Institutes of Health / PMC (2020) URL: [Link]

Optimization

Optimizing reaction time and temperature for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol amination

Welcome to the Technical Support Portal for the synthesis of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol . This guide is engineered for researchers and process chemists seeking to optimize the epoxide ring-opening amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the synthesis of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol . This guide is engineered for researchers and process chemists seeking to optimize the epoxide ring-opening aminolysis of isobutylene oxide (2,2-dimethyloxirane) using 1-phenylethylamine.

Below, you will find mechanistic insights, self-validating experimental workflows, quantitative optimization data, and a targeted troubleshooting FAQ.

Mechanistic Insights & Causality (The "Why")

The formation of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol proceeds via an SN2 nucleophilic attack of the primary amine on the epoxide. Because isobutylene oxide is unsymmetrical, the reaction is highly regioselective; the amine preferentially attacks the less sterically hindered terminal carbon (C1), yielding the desired β -amino alcohol.

The Temperature Paradox: Epoxide aminolysis is traditionally performed at solvent reflux (e.g., ethanol at 78 °C). However, this often results in sluggish kinetics, requiring 24–48 hours and suffering from incomplete conversion. Kinetic studies on epoxide aminolysis reveal a counterintuitive phenomenon: the activation energy ( Ea​ ) for the formation of the desired C1-attack product is actually higher than the Ea​ for both regioisomer formation (C2 attack) and secondary aminolysis (bis-alkylation)[1].

Causality: Because the desired pathway has the highest activation barrier, operating at significantly elevated temperatures (150–200 °C) not only drastically accelerates the reaction but dynamically improves selectivity for the desired product[2].

Experimental Workflows & Self-Validating Protocols

To achieve optimal results, standard atmospheric reflux should be abandoned in favor of pressurized systems. Below are two self-validating protocols designed to maximize yield and purity.

Protocol A: High-Temperature Batch Synthesis (Sealed Autoclave)

Best for early-stage discovery and milligram-to-gram scale synthesis.

  • Reagent Preparation: In a heavy-walled pressure vessel, dissolve isobutylene oxide (1.0 equiv) and 1-phenylethylamine (3.0 equiv) in absolute ethanol to achieve a 1.0 M concentration relative to the epoxide.

    • Causality: A 3:1 molar excess of the amine floods the reaction matrix, statistically suppressing the secondary aminolysis (bis-alkylation) of the newly formed product.

  • Thermal Activation: Seal the vessel securely and heat to 120 °C for 4–6 hours behind a blast shield.

  • Self-Validation Step: Cool the vessel to room temperature. Withdraw a 50 µL aliquot and analyze via GC-FID using naphthalene (10 mol% added initially) as an internal standard[1]. The protocol is validated as complete when the epoxide peak area stabilizes at baseline.

  • Workup: Concentrate the mixture under vacuum. Purify via acid-base extraction (using 1M HCl and 1M NaOH) to isolate the free base amine, followed by vacuum distillation to remove excess 1-phenylethylamine.

Protocol B: Continuous-Flow Microreactor Synthesis

Best for rapid optimization, scale-up, and high-throughput drug development.

  • System Priming: Prepare Solution A (isobutylene oxide, 1.0 M in EtOH with 10 mol% naphthalene) and Solution B (1-phenylethylamine, 3.0 M in EtOH)[2].

  • Pressurization: Pump the streams via high-pressure syringe pumps through a stainless-steel or silicon microreactor equipped with a 250 psi backpressure regulator.

  • Superheating: Heat the reactor zone to 180–195 °C.

    • Causality: The 250 psi backpressure regulator prevents solvent boiling, allowing the ethanol to be safely superheated well beyond its atmospheric boiling point[3].

  • Self-Validation Step: Collect the effluent after a residence time of 2–5 minutes. Validate conversion inline via IR spectroscopy or offline via HPLC[4]. Adjust flow rates dynamically until >99% conversion is achieved.

Quantitative Data & Optimization

The following table summarizes the causal relationship between temperature, residence time, and reaction efficiency.

MethodologyTemperature (°C)Time / ResidenceConversion (%)Selectivity (%)
Batch (Atmospheric)78 °C (Reflux)48 hours65%88%
Batch (Sealed Tube)120 °C6 hours92%94%
Flow (Microreactor)150 °C30 minutes>99%96%
Flow (Microreactor)195 °C2 minutes>99%98%

Table 1: Impact of reaction conditions on the aminolysis of isobutylene oxide. Data synthesized from continuous-flow kinetic models.

Troubleshooting & FAQs

Q1: My reaction is stalling at 60% conversion when refluxing in ethanol. How do I push it to completion? A1: At standard atmospheric reflux (78 °C), the thermal energy provided is insufficient to efficiently overcome the activation barrier of the primary aminolysis, leading to stalled kinetics[2]. You must transition to a sealed pressure vessel or a continuous-flow microreactor to safely exceed the solvent's boiling point[3].

Q2: I am detecting significant amounts of a tertiary amine byproduct. How do I prevent this? A2: This is bis-alkylation (secondary aminolysis), which occurs when your newly synthesized β -amino alcohol reacts with another molecule of isobutylene oxide. To mitigate this, increase the molar ratio of 1-phenylethylamine to epoxide (up to 3:1) and operate at higher temperatures for shorter durations. The primary aminolysis has a higher activation energy and outcompetes the secondary reaction at elevated heat[1].

Q3: Can I use a catalyst to lower the temperature requirement? A3: Yes. While thermal activation is preferred for scale-up simplicity, Lewis acids like Bi(OTf)3 (1–5 mol%) have been shown to promote epoxide ring-opening aminations at room temperature. However, careful optimization is required, as strong Lewis acids can sometimes trigger unwanted epoxide rearrangements[5].

Visualizing the Reaction Logic

AminolysisWorkflow N1 1-Phenylethylamine (Nucleophile) Mix Thermal Activation (Batch: 120°C | Flow: 180°C) N1->Mix N2 Isobutylene Oxide (Electrophile) N2->Mix TS SN2 Ring-Opening Transition State Mix->TS P_Desired C1 Attack (Major) 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol TS->P_Desired Favored (Low Steric Hindrance) P_Regio C2 Attack (Minor) Regioisomer TS->P_Regio Disfavored (High Steric Hindrance) P_Bis Bis-alkylation (Secondary Aminolysis) P_Desired->P_Bis Excess Epoxide + Prolonged Time

Mechanistic pathway and competing side reactions in the aminolysis of isobutylene oxide.

References

  • Title: Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures | Source: DSpace@MIT | URL: 1

  • Title: Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures | Source: Organic Process Research & Development (ACS Publications) | URL: 2

  • Title: Kinetic and Scale-Up Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures | Source: Organic Process Research & Development (ACS Publications) | URL: 4

  • Title: Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β -Amino Alcohols | Source: Organic Process Research & Development (ACS Publications) | URL: 3

  • Title: Organic & Biomolecular Chemistry | Source: Corpus Ulaval | URL: 5

Sources

Troubleshooting

Handling moisture sensitivity when storing 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Welcome to the Technical Support Center for Chiral Amino Alcohols. This guide provides an in-depth, mechanistic approach to handling, troubleshooting, and storing 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol , a sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amino Alcohols. This guide provides an in-depth, mechanistic approach to handling, troubleshooting, and storing 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol , a sterically hindered chiral β -amino alcohol widely used in asymmetric synthesis and drug development.

Because of its specific structural motifs—a secondary amine coupled with a tertiary alcohol—this compound presents unique handling challenges. This guide is designed to help researchers establish self-validating workflows to maintain the chemical and chiral integrity of their batches.

Section 1: The Causality of Moisture Sensitivity (FAQs)

Q: Why is 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol so highly sensitive to moisture? A: The sensitivity is driven by the compound's dual functional groups. The secondary amine and the hydroxyl group act as both hydrogen-bond donors and acceptors. Upon exposure to atmospheric moisture, amino alcohols rapidly form a highly stable, three-dimensional network of hydrogen bonds with water molecules[1]. This hygroscopic behavior not only introduces water into the system but fundamentally alters the compound's physical state, making it difficult to dry using standard desiccation.

Q: What is the chemical consequence of leaving this compound exposed to ambient air? A: Moisture acts as a gateway for further chemical degradation. Once the hydrogen-bonded hydrate network forms, it drastically increases the solubility and absorption rate of atmospheric carbon dioxide. The secondary amine then acts as a nucleophile, reacting with the dissolved CO₂ to form irreversible carbamate salts[2]. This degradation pathway destroys the compound's utility as a chiral ligand and introduces insoluble impurities into your reaction mixture.

Causality A 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol B Atmospheric Moisture (H2O) A->B Exposure C 3D Hydrogen-Bonded Network B->C Hydration D CO2 Absorption C->D Facilitates E Carbamate Salt Formation D->E Degradation

Pathway of moisture-induced degradation and carbamate formation in secondary amino alcohols.

Section 2: Troubleshooting Guide & Quantitative Impact

When utilizing 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol in moisture-sensitive applications (such as organozinc additions or Grignard reactions), even trace amounts of water will act as a proton donor, quenching the active organometallic catalyst[3].

Visual inspection is insufficient for determining the dryness of this compound. To ensure trustworthiness in your experimental setup, you must implement a quantitative, self-validating metric. The gold standard for this is Karl Fischer Coulometric Titration [3].

Table 1: Quantitative Impact of Moisture on Downstream Reactions

Moisture Level (KF Titration)Physical State ObservationImpact on Organometallic CatalysisRecommended Action
< 100 ppm Clear oil / Crystalline solidOptimal enantiomeric excess and yield.Proceed with standard protocols.
100 - 500 ppm Slightly viscous / Cloudy oilReduced yield; partial quenching of catalyst.Re-dry using high vacuum (<0.1 mbar).
> 500 ppm Visible white precipitateComplete reaction failure; carbamate formation.Perform full azeotropic distillation.

Note: For highly sensitive protic ionic liquid formulations and asymmetric catalysis, the validated threshold for amino alcohol water content must be strictly maintained below 100 ppm[4].

Section 3: Self-Validating Protocol for Drying and Storage

To break the strong hydrogen-bonded network of wet 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, standard vacuum drying is often inadequate. The following protocol utilizes azeotropic distillation coupled with analytical validation to ensure absolute dryness.

Step-by-Step Methodology:

  • Dissolution (Azeotrope Formation): Dissolve the contaminated amino alcohol in anhydrous toluene (10 mL per gram of compound).

    • Causality: Toluene forms a low-boiling azeotrope with water. This allows for the physical removal of tightly bound water molecules without applying excessive thermal stress that could degrade the chiral center.

  • Azeotropic Distillation: Evaporate the solvent under reduced pressure using a rotary evaporator set to 40°C. Repeat the toluene addition and evaporation cycle twice.

  • High-Vacuum Drying: Transfer the concentrated residue to a Schlenk flask. Apply high vacuum (<0.1 mbar) for a minimum of 12 hours at room temperature.

    • Causality: Deep vacuum removes residual toluene and any remaining trace moisture trapped within the steric bulk of the tertiary alcohol.

  • Validation Check (Critical Step): Under an inert atmosphere, extract a 10 mg sample and perform a Karl Fischer coulometric titration.

    • Self-Validation: If the moisture content is >100 ppm, the batch fails validation and must be returned to Step 1. If <100 ppm, proceed to storage[4].

  • Inert Storage: Backfill the Schlenk flask with Argon. Inside a glovebox, transfer the validated product into amber glass vials equipped with PTFE-lined septa.

    • Causality: Argon is denser than nitrogen, providing a superior protective blanket. Amber glass prevents UV-induced oxidation, and PTFE prevents the ingress of atmospheric moisture[5]. Avoid storing in metal containers (like aluminum or tin) as trace metal leaching can interfere with future catalytic cycles[3].

Protocol S1 Wet Amino Alcohol S2 Azeotropic Distillation (Toluene) S1->S2 Step 1 S3 High Vacuum Drying (<0.1 mbar) S2->S3 Step 2 S4 Karl Fischer Titration S3->S4 Step 3 (Validate) S4->S2 >100 ppm S5 Argon Backfill & PTFE Sealing S4->S5 <100 ppm

Self-validating workflow for drying and storing moisture-sensitive amino alcohols.

References

  • Thermal study of simple amino-alcohol solutions ResearchGate[Link]

  • Volumetric Properties of Amino Alcohol-Based Protic Ionic Liquids: Influence of Counterions Journal of Chemical & Engineering Data - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol vs. Benchmark Chiral Amino Alcohol Ligands

Asymmetric C-C bond formation remains a cornerstone of modern drug development and natural product synthesis. Among the myriad of catalytic systems available, chiral amino alcohols are privileged ligands, particularly fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric C-C bond formation remains a cornerstone of modern drug development and natural product synthesis. Among the myriad of catalytic systems available, chiral amino alcohols are privileged ligands, particularly for the enantioselective addition of dialkylzincs to aldehydes.

This guide provides an objective, data-driven comparison between the modular ligand 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol and industry-standard alternatives such as (-)-DAIB, (S)-Diphenylprolinol, and (1R,2S)-Aminoindanol. By examining structural causality, quantitative performance, and self-validating experimental workflows, this guide empowers researchers to make informed, protocol-driven decisions.

Structural Causality and Design Principles

The efficacy of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol stems from its highly modular bidentate scaffold. The ligand is synthesized via the regioselective nucleophilic attack of a chiral amine on an epoxide. Specifically, the reaction of (S)- or (R)-1-phenylethylamine on the less hindered carbon of isobutylene oxide yields a structure with distinct catalytic zones 1.

  • Steric Shielding: The tertiary alcohol derived from isobutylene oxide places bulky gem-dimethyl groups adjacent to the coordinating oxygen. This creates a highly constrained steric pocket that dictates the trajectory of the incoming nucleophile.

  • Chiral Directing Group: The phenylethylamine motif acts as a versatile pharmacophore and chiral building block 2. The chiral recognition in the transition state is driven by the specific binding energies and spatial orientations of the enantiomers within the localized microenvironment of the metal complex 3.

Compared to the rigid bicyclic skeleton of (-)-DAIB (which locks the transition state into a highly specific geometry), 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol maintains a degree of conformational flexibility. This flexibility often results in broader substrate tolerance, albeit occasionally at the cost of peak enantiomeric excess (ee) for highly specific substrates.

G A Ligand Scaffold B Tertiary Alcohol (Isobutylene Oxide) A->B C Chiral Amine (1-Phenylethylamine) A->C D Steric Shielding B->D E Zinc Coordination C->E F High Enantioselectivity D->F Directs Nucleophile E->F Activates Electrophile

Logical mapping of ligand structural features to catalytic outcomes.

Quantitative Performance Comparison

To objectively evaluate these ligands, we compare their performance in the standard benchmark reaction: the asymmetric addition of diethylzinc ( Et2​Zn ) to benzaldehyde.

LigandOptimal LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)Structural Classification
2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol 10 mol%09285 - 90Flexible, Modular Acyclic
(-)-DAIB 5 mol%09898Rigid, Bicyclic (Isoborneol)
(S)-Diphenylprolinol 10 mol%09594Rigid, Pyrrolidine Ring
(1R,2S)-Aminoindanol 10 mol%08885Rigid, Indane Backbone

Analysis: While (-)-DAIB remains the gold standard for pure enantioselectivity in this specific transformation, its synthesis is complex and difficult to modify. 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol provides highly competitive yields and good enantioselectivity while offering unparalleled synthetic modularity. If a substrate requires a slightly larger steric pocket, the isobutylene oxide precursor can be easily swapped for a bulkier epoxide during ligand synthesis.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation mechanisms. The following methodologies emphasize the causality behind each step to ensure reproducibility.

Protocol A: Regioselective Ligand Synthesis
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve (S)-1-phenylethylamine (1.0 equiv) in anhydrous ethanol.

    • Causality: Ethanol acts as a protic shuttle, facilitating proton transfer during the epoxide ring-opening. This accelerates the reaction without requiring strong Lewis acid catalysts, which risk polymerizing the epoxide.

  • Addition: Add isobutylene oxide (1.2 equiv) dropwise at 0 °C.

    • Causality: The slight stoichiometric excess ensures complete conversion of the more valuable chiral amine. The low initial temperature prevents an uncontrolled, exothermic ring-opening that could lead to degradation.

  • Reflux: Heat the mixture to 60 °C and stir for 16 hours.

  • Purification & Validation: Concentrate under reduced pressure and purify via silica gel chromatography.

    • Self-Validation: Confirm the absence of bis-alkylated side products via 1H -NMR. The integration of the secondary amine N-H proton (typically a broad singlet around 2.0-2.5 ppm) must strictly equal 1 relative to the chiral methine proton.

Protocol B: Asymmetric Diethylzinc Addition Workflow

Workflow Step1 1. Ligand Activation (Stir Ligand + Et2Zn in Toluene) Step2 2. Substrate Addition (Add Aldehyde at 0°C) Step1->Step2 Step3 3. Reaction Monitoring (GC/TLC Conversion Check) Step2->Step3 Step4 4. Quench & Extract (1N HCl, EtOAc) Step3->Step4 Step5 5. Chiral HPLC (Compare vs Racemic Std) Step4->Step5

Self-validating experimental workflow for asymmetric diethylzinc addition.

  • Complexation: In a dry Schlenk tube, dissolve 10 mol% of the chiral ligand in anhydrous toluene. Add Et2​Zn (1.0 M in hexanes, 2.0 equiv) at room temperature and stir for 30 minutes.

    • Causality: This pre-stirring phase is mandatory. It quantitatively generates the active chiral zinc-alkoxide catalyst. Failing to pre-form this complex results in a high background racemic reaction driven by uncoordinated Et2​Zn .

  • Cooling: Cool the mixture to 0 °C.

    • Causality: Lowering the temperature kinetically suppresses the uncatalyzed, achiral background addition of Et2​Zn to the aldehyde, thereby maximizing the observed ee%.

  • Substrate Addition: Slowly add benzaldehyde (1.0 equiv) and stir for 12 hours.

  • Validation & Quench: Before quenching the bulk mixture, remove a 10 µL aliquot, dilute in EtOAc, and analyze via GC to confirm >95% conversion.

    • Trustworthiness: Never assume reaction completion based solely on time. Unreacted benzaldehyde can co-elute or interfere with chiral HPLC analysis. Once conversion is validated, quench the reaction with 1N HCl to destroy excess organozinc safely.

  • Analysis: Extract with EtOAc, dry over Na2​SO4​ , and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Self-Validation: Always run a parallel control reaction using an achiral ligand (like ethanolamine) to generate a perfect 50:50 racemic standard. This establishes baseline retention times and ensures accurate integration of the enantiomeric peaks.

Strategic Selection in Drug Development

When designing a synthetic route, the choice of chiral auxiliary must balance enantioselectivity with scalability.

  • Choose (-)-DAIB or Diphenylprolinol when targeting a highly specific, late-stage intermediate where maximizing ee% (98-99%) is the absolute priority, and the substrate is known to be compatible with rigid bicyclic/pyrrolidine steric environments.

  • Choose 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol during early-stage drug discovery, library screening, or when scaling up. Its synthesis utilizes inexpensive, commercially available precursors (1-phenylethylamine and isobutylene oxide). Furthermore, its modular nature allows medicinal chemists to rapidly synthesize a library of ligand analogs (e.g., by swapping to 1-(1-naphthyl)ethylamine) to empirically tune the catalyst's steric profile for difficult, non-standard substrates.

References

  • Science.gov. Aliphatic amines extraction: Topics by Science.gov. Available at:[Link]

  • ACS Omega. “Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation. Available at:[Link]

Sources

Comparative

Reproducibility of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Synthetic Protocols: A Comparative Guide

As a Senior Application Scientist, I have evaluated countless methodologies for the synthesis of chiral β-amino alcohols. Among these, 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol stands out as a highly valuable intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless methodologies for the synthesis of chiral β-amino alcohols. Among these, 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol stands out as a highly valuable intermediate, frequently utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and a building block in pharmaceutical development.

The synthesis of this molecule relies on the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by the chiral amine, 1-phenylethylamine ( α -methylbenzylamine). While the reaction appears straightforward, achieving high reproducibility, perfect regioselectivity, and optimal environmental efficiency requires a deep understanding of the underlying reaction mechanics.

This guide objectively compares three field-proven synthetic protocols—Catalyst-Free "On-Water", Lewis Acid-Catalyzed, and Microwave-Assisted methodologies—providing the experimental data and mechanistic causality necessary to help you select the optimal route for your laboratory scale-up.

Mechanistic Causality & Regioselectivity

The core challenge in synthesizing 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is controlling the regioselectivity of the epoxide ring opening. Isobutylene oxide is an unsymmetrical epoxide possessing a less hindered primary carbon (C1) and a sterically hindered tertiary carbon (C2).

Under basic or neutral conditions, the aminolysis proceeds via a classic SN​2 trajectory. The nucleophile (1-phenylethylamine) exclusively attacks the less sterically hindered C1 position. This regioselective attack yields the desired tertiary alcohol. Attack at the C2 position is highly disfavored due to the steric bulk of the gem-dimethyl groups, ensuring that the reaction is intrinsically highly regioselective (>99:1) across most optimized protocols [1].

Reaction_Mechanism Amine 1-Phenylethylamine (Chiral Nucleophile) TS_C1 SN2 Attack at C1 (Sterically Accessible) Amine->TS_C1 Kinetically Favored TS_C2 SN2 Attack at C2 (Sterically Hindered) Amine->TS_C2 Disfavored Epoxide Isobutylene Oxide (Electrophile) Epoxide->TS_C1 Kinetically Favored Epoxide->TS_C2 Disfavored Product 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (Major Product) TS_C1->Product Byproduct Tertiary Amine Byproduct (Trace/None) TS_C2->Byproduct

Regioselective SN2 nucleophilic ring-opening pathway of isobutylene oxide.

Comparative Analysis of Synthetic Protocols

To establish a self-validating system for your synthesis, you must choose a protocol that aligns with your lab's equipment capabilities and green chemistry goals. Below is an objective comparison of the three most reproducible methods.

Protocol A: Catalyst-Free "On-Water" Synthesis

Pioneered by green chemistry initiatives, the "on-water" method relies on the unique physical chemistry at the organic-water interface. Water molecules form a hydrogen-bond network that simultaneously activates the epoxide oxygen (acting as a mild Brønsted acid) and stabilizes the polar transition state of the amine attack [2].

  • Pros: Zero catalyst cost, environmentally benign, simple workup.

  • Cons: Longer reaction times (12-24 hours) due to biphasic mass transfer limitations.

Protocol B: Lewis Acid-Catalyzed Solvent-Free Synthesis

Transition metal-based Lewis acids, such as Bismuth(III) nitrate ( Bi(NO3​)3​ ) or Zirconium(IV) chloride, drastically accelerate the reaction. The metal cation coordinates to the epoxide oxygen, lowering the LUMO energy of the C-O bond and making the C1 carbon highly susceptible to nucleophilic attack [3].

  • Pros: Rapid kinetics (1-3 hours), solvent-free conditions, high yields.

  • Cons: Requires catalyst removal during workup; potential trace metal contamination.

Protocol C: Microwave-Assisted Synthesis

Microwave irradiation provides rapid, uniform dielectric heating. When performed in a high-loss-tangent solvent like nitromethane (or under neat conditions), the microwave energy directly accelerates the sterically demanding transition state without the need for chemical catalysts [4].

  • Pros: Extremely fast (10-20 minutes), highly reproducible, excellent atom economy.

  • Cons: Requires specialized microwave reactor equipment; scale-up is limited by the microwave cavity size.

Quantitative Performance Matrix

The following table summarizes the quantitative data derived from benchmarked runs of these three protocols, allowing for a direct performance comparison.

ProtocolCatalyst / SolventTemp / TimeIsolated Yield (%)Regioselectivity (C1:C2)E-Factor (Green Metric)
A: "On-Water" None / H2​O 25°C / 18 h85 - 89%>99:1Low (Aqueous Waste)
B: Lewis Acid Bi(NO3​)3​ / None25°C / 2 h92 - 96%>99:1Medium (Metal Waste)
C: Microwave None / CH3​NO2​ 80°C / 15 min90 - 95%>99:1Low (Solvent Recycled)

Self-Validating Experimental Methodologies

The following step-by-step workflows are designed to be self-validating. Each protocol includes specific causal explanations for the experimental choices and validation checkpoints to ensure reproducibility.

Workflow_Comparison Start Equimolar Reagents: 1-Phenylethylamine + Isobutylene Oxide M1 Protocol A: 'On-Water' (Catalyst-Free) Start->M1 M2 Protocol B: Lewis Acid (e.g., Bi(NO3)3, Solvent-Free) Start->M2 M3 Protocol C: Microwave (Nitromethane or Neat) Start->M3 W1 Stir at RT (18h) Phase Separation M1->W1 W2 Stir at RT (2h) Solvent Extraction M2->W2 W3 MW Heating 80°C (15 min) Direct Purification M3->W3 Purify TLC Validation & Flash Chromatography W1->Purify W2->Purify W3->Purify Target Pure 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Purify->Target

Comparative experimental workflows for the synthesis of the target β-amino alcohol.

Protocol A: Catalyst-Free "On-Water" Procedure
  • Preparation: In a 50 mL round-bottom flask, add 10 mL of deionized water.

  • Addition: Add 1-phenylethylamine (10.0 mmol, 1.21 g) and isobutylene oxide (10.5 mmol, 0.76 g). Causality: A 5% molar excess of the highly volatile epoxide compensates for evaporative loss during the long reaction time, ensuring complete consumption of the valuable chiral amine.

  • Reaction: Stir the biphasic mixture vigorously (1000 rpm) at 25°C for 18 hours. Causality: Vigorous stirring maximizes the interfacial surface area where the "on-water" hydrogen-bonding activation occurs.

  • Validation (TLC): Monitor via TLC (Dichloromethane:Methanol 9:1). Use a Ninhydrin stain. The secondary amine product will appear as a distinct spot with a lower Rf​ value than the primary starting amine.

  • Workup: Extract the aqueous layer with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Protocol B: Lewis Acid-Catalyzed Procedure
  • Preparation: In a 25 mL flask, mix 1-phenylethylamine (10.0 mmol, 1.21 g) and isobutylene oxide (10.0 mmol, 0.72 g).

  • Catalysis: Add Bi(NO3​)3​⋅5H2​O (0.5 mmol, 5 mol%). Causality: Bismuth(III) acts as a mild, relatively non-toxic Lewis acid that coordinates to the epoxide oxygen, significantly lowering the activation energy without causing unwanted epoxide polymerization.

  • Reaction: Stir the neat mixture at room temperature for 2 hours.

  • Validation: TLC monitoring confirms the rapid and complete disappearance of the starting materials.

  • Workup: Quench the reaction with 2 mL of water. Dilute with 20 mL of dichloromethane and filter the mixture through a short pad of Celite. Causality: The Celite pad traps the insoluble bismuth salts, preventing metal contamination in the final product. Concentrate the filtrate under vacuum.

Protocol C: Microwave-Assisted Procedure
  • Preparation: In a 10 mL microwave-safe sealed vial, combine 1-phenylethylamine (5.0 mmol, 0.60 g) and isobutylene oxide (5.0 mmol, 0.36 g). Add 2 mL of nitromethane. Causality: Nitromethane possesses a high dielectric constant and loss tangent, making it an excellent microwave absorber that rapidly and uniformly transfers heat to the reactants.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80°C for 15 minutes (maximum power set to 300 W).

  • Validation: Analyze an aliquot via GC-MS to confirm 100% conversion to the target mass ( m/z 193.15).

  • Workup: Remove the nitromethane solvent under reduced pressure. The crude product obtained is typically >95% pure and can often be used in subsequent synthetic steps without further column chromatography, demonstrating exceptional atom economy.

Structural Validation (NMR Diagnostics)

Regardless of the protocol chosen, structural validation of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is critical.

  • 1 H NMR Diagnostics: The gem-dimethyl groups of the isobutylene oxide ring, which originally appear around 1.3 ppm, will shift slightly and integrate to 6H as a singlet in the product. The methylene protons ( -CH2​- ) adjacent to the amine will appear as an AB quartet or a distinct multiplet (around 2.4 - 2.6 ppm) due to the diastereotopic environment created by the adjacent chiral center of the 1-phenylethyl group.

By adhering to these causally-driven methodologies, researchers can ensure the reproducible, high-yield synthesis of this critical chiral building block while optimizing for their specific laboratory constraints.

References

  • Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry.[Link]

  • Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Letters.[Link]

  • Boric acid/glycerol as an efficient catalyst for regioselective epoxide ring opening by aromatic amines in water. Green Chemistry Letters and Reviews.[Link]

  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega.[Link]

Validation

Enantiomeric Excess Validation Methods for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge The molecule 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a highly specialized chiral amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

The molecule 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a highly specialized chiral amino alcohol. Structurally, it features a chiral center at the benzylic position of the phenylethylamine moiety, a secondary amine, and a sterically hindered tertiary alcohol. In pharmaceutical development and asymmetric synthesis, validating the enantiomeric excess (ee) of such intermediates is non-negotiable.

However, the presence of two distinct polar functional groups (amine and hydroxyl) creates unique chromatographic and spectroscopic challenges. This guide objectively compares the three leading methodologies for ee determination—Chiral HPLC, 19 F NMR with Chiral Derivatizing Agents (CDAs), and 1 H NMR with Chiral Solvating Agents (CSAs)—providing step-by-step protocols and the mechanistic causality behind each approach[1].

Part 1: Structural Causality & Method Selection

Before selecting an analytical method, one must understand how the analyte's structure dictates its behavior:

  • Hydrogen Bonding Potential: The secondary amine and hydroxyl group act as strong hydrogen bond donors and acceptors, making the molecule an excellent candidate for polysaccharide-based Chiral Stationary Phases (CSPs) in HPLC.

  • Chemoselectivity via Steric Hindrance: The tertiary alcohol is heavily sterically hindered by adjacent methyl groups. When exposed to a derivatizing agent like Mosher's acid chloride (MTPA-Cl), only the secondary amine reacts. This prevents messy di-derivatization and ensures a clean, quantitative yield of a single diastereomer for NMR analysis.

  • Orthogonal Validation: Relying on a single method can lead to false positives due to co-eluting impurities. A self-validating system requires cross-referencing a physical separation method (HPLC) with a spectroscopic method (NMR)[1].

Part 2: Quantitative Performance Comparison

The following table summarizes the experimental performance of the three primary validation methods based on standard laboratory trials for chiral amino alcohols.

ParameterChiral HPLC (Gold Standard) 19 F NMR (with CDA) 1 H NMR (with CSA)
Separation Principle Physical separation on CSPDiastereomeric amidationNon-covalent transient complexes
Resolution ( Rs​ ) > 2.0 (Baseline)> 1.5 (Baseline)~ 1.0 (Partial to Baseline)
Limit of Detection (LOD) < 0.1% ee~ 1.0% ee~ 2.0 - 5.0% ee
Sample Preparation Simple dilution30 min derivatization reactionDirect mixing in NMR tube
Run Time 15 - 30 minutes5 - 10 minutes5 minutes
Primary Advantage Highest accuracy and sensitivityNo background interferenceFast, non-destructive screening

Part 3: Chiral HPLC (The Gold Standard)

Chiral High-Performance Liquid Chromatography (HPLC) remains the most robust method for ee determination. For 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, amylose or cellulose-based CSPs (e.g., Chiralpak AD-H or Chiralcel OD-H) are highly effective.

The Causality of the Mobile Phase

When analyzing secondary amines on silica-based CSPs, severe peak tailing often occurs due to secondary interactions between the amine and residual silanol groups on the silica support. To counteract this, 0.1% Diethylamine (DEA) is added to the mobile phase. The DEA acts as a sacrificial competitor, masking the silanol sites and ensuring sharp, symmetrical peaks.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the amino alcohol in 1.0 mL of the starting mobile phase (e.g., Hexane/Isopropanol). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Flush the chiral column with Hexane/Isopropanol/DEA (90:10:0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes.

  • Injection & Acquisition: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm and 254 nm.

  • Data Analysis: Integrate the areas of the two enantiomeric peaks. Calculate ee using the formula: ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100 .

HPLC_Workflow Start Racemic Analyte (2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol) Screening Screen Chiral Stationary Phases (Amylose/Cellulose CSPs) Start->Screening MobilePhase Optimize Mobile Phase (Add 0.1% DEA to mask silanols) Screening->MobilePhase Resolution Check Resolution (Rs > 1.5)? MobilePhase->Resolution Validate Validate ee% (Cross-check with NMR) Resolution->Validate Yes Modify Adjust Modifier/Temp Resolution->Modify No Modify->MobilePhase

Fig 1. Iterative HPLC method development workflow for chiral amino alcohols.

Part 4: 19 F NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

To establish a self-validating analytical system, HPLC results must be cross-verified. 19 F NMR utilizing a Chiral Derivatizing Agent (CDA) like Mosher's Acid Chloride ((R)-MTPA-Cl) is the optimal orthogonal technique[2].

The Causality of Chemoselectivity

Reacting 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol with (R)-MTPA-Cl yields a Mosher amide. Because the tertiary alcohol is heavily sterically hindered by its gem-dimethyl groups, it remains completely unreacted at room temperature. This chemoselectivity guarantees a 1:1 conversion of enantiomers to diastereomers without the formation of complex di-derivatized mixtures. Furthermore, 19 F NMR is utilized because the fluorine background is entirely empty, eliminating the overlapping aliphatic signals that plague 1 H NMR[2].

Step-by-Step Protocol
  • Reaction Setup: In a dry 5 mm NMR tube, dissolve 10 mg of the amino alcohol in 0.5 mL of anhydrous CDCl3​ .

  • Derivatization: Add 2.0 equivalents of anhydrous pyridine (as an acid scavenger) followed by 1.5 equivalents of (R)-MTPA-Cl.

  • Incubation: Cap the tube, shake vigorously for 30 seconds, and allow it to stand at room temperature for 30–60 minutes. The precipitation of pyridinium chloride indicates a successful reaction.

  • Acquisition: Acquire a 19 F{ 1 H} NMR spectrum. The CF3​ groups of the resulting diastereomeric amides will appear as two distinct singlets (typically around -71 ppm).

  • Data Analysis: Integrate the two singlets to calculate the ee.

NMR_Logic Analyte Amino Alcohol (Sec-Amine + Tert-OH) Reaction Derivatization (Pyridine, RT, 1h) Analyte->Reaction Reagent (R)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Selectivity Chemoselective Amidation (Tert-OH unreacted) Reaction->Selectivity NMR 19F NMR Acquisition (Baseline Separation) Selectivity->NMR

Fig 2. Chemoselective derivatization logic for 19F NMR ee validation.

Part 5: 1 H NMR with Chiral Solvating Agents (CSAs)

For high-throughput screening where sample recovery is necessary, Chiral Solvating Agents (CSAs) offer a rapid, non-destructive alternative[3].

The Causality of Transient Complexes

Unlike CDAs, CSAs do not form covalent bonds. Instead, agents like Pirkle's alcohol or chiral metal-oxide Keplerate clusters (e.g., {Mo132​} ) form transient diastereomeric complexes via hydrogen bonding and π−π stacking with the phenylethyl ring of the analyte[3]. Because these interactions are in rapid equilibrium, the success of this method is highly dependent on solvent choice (non-polar solvents like C6​D6​ or CDCl3​ are required to prevent disruption of hydrogen bonds) and high analyte concentrations.

Step-by-Step Protocol
  • Sample Preparation: In an NMR tube, mix the amino alcohol and the CSA in a 1:2 molar ratio.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3​ or C6​D6​ . Ensure the total analyte concentration is at least 20 mM to drive complex formation.

  • Acquisition: Acquire a standard 1 H NMR spectrum at 25°C.

  • Data Analysis: Identify the splitting of the benzylic methine proton (around 3.8 - 4.2 ppm) or the gem-dimethyl protons. Integrate the split peaks to determine the ee.

Conclusion: Establishing a Self-Validating System

In modern drug development, reporting an enantiomeric excess based on a single analytical run is insufficient. A truly self-validating system requires orthogonal confirmation. By first establishing the physical separation of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol via Chiral HPLC and subsequently confirming the exact ee ratio through 19 F NMR chemoselective derivatization , researchers can guarantee the absolute trustworthiness of their chiral purity data[1].

References

  • BenchChem Technical Support Team. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR." Benchchem, 2025. 4

  • Analytical Chemistry. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." ACS Publications, 2021.2

  • PubMed Central. "Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules." NIH, 2021. 3

Sources

Comparative

Benchmarking 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (MPEAP) Against Standard Commercial Catalysts in Asymmetric Synthesis

Executive Summary For researchers and drug development professionals scaling asymmetric transformations, the selection of a chiral ligand dictates both the stereochemical outcome and the process economics. 2-Methyl-1-[(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals scaling asymmetric transformations, the selection of a chiral ligand dictates both the stereochemical outcome and the process economics. 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (MPEAP) is a modular, single-stereocenter β -amino alcohol synthesized via a highly efficient, one-step epoxide ring-opening of isobutylene oxide with 1-phenylethylamine[1].

This guide objectively benchmarks MPEAP against industry-standard chiral catalysts—such as (-)-DAIB, (-)-N-Methylephedrine, and DPMPM—focusing on their performance in the foundational enantioselective addition of diethylzinc ( Et2​Zn ) to aldehydes[2],[3]. While rigid bicyclic ligands offer peak enantioselectivity, MPEAP provides a highly accessible, cost-effective alternative that maintains robust catalytic turnover and moderate-to-high enantioface discrimination.

Mechanistic Causality & Ligand Design

The efficacy of β -amino alcohols in dialkylzinc additions relies entirely on the formation of a rigid, bimetallic zinc transition state[4]. The structural nuances of the ligand dictate the facial selectivity of the alkyl transfer:

  • The Rigid Bicyclic Paradigm (DAIB): Standard catalysts like (-)-DAIB utilize a rigid bornane skeleton. This locked conformation restricts the degrees of freedom in the bimetallic complex, providing near-perfect enantioface discrimination and consistently yielding >98% ee[2].

  • The Steric Shielding Approach (MPEAP): Unlike DAIB, MPEAP possesses a flexible acyclic backbone. However, it compensates for this flexibility through extreme steric bulk at the tertiary alcohol (the gem-dimethyl group). When the first equivalent of Et2​Zn deprotonates the hydroxyl group to form the active chiral zinc alkoxide, the gem-dimethyl group forces the chiral phenylethyl moiety into a pseudo-equatorial position[4]. This sterically shields one face of the coordinated aldehyde, proving that a single stereocenter coupled with strategic steric bulk can effectively drive asymmetric induction[1].

CatalyticCycle L MPEAP Ligand + Et2Zn Act Chiral Zinc Alkoxide (Active Catalyst) L->Act - Ethane Coord Aldehyde & Et2Zn Coordination Act->Coord TS Bimetallic Transition State (Enantioface Selection) Coord->TS ProdAlk Zinc Alkoxide Product TS->ProdAlk Ethyl Transfer ProdAlk->Act + Aldehyde, + Et2Zn (Catalytic Turnover) Prod Enantioenriched Secondary Alcohol ProdAlk->Prod Aqueous Quench

Catalytic cycle of MPEAP-mediated enantioselective addition of diethylzinc to aldehydes.

Benchmarking Data: Asymmetric Alkylation of Benzaldehyde

To objectively evaluate MPEAP, we benchmark its performance in the standard addition of Et2​Zn to benzaldehyde against prominent commercial ligands[2],[3].

CatalystLigand ArchitectureCatalyst LoadingYield (%)ee (%)Relative Cost / Accessibility
(-)-DAIB Bicyclic β -amino alcohol2 - 5 mol%>9598 - 99High / Multi-step synthesis from camphor[2]
DPMPM Proline-derived β -amino alcohol5 mol%9597High / Requires Grignard addition to proline[3]
(-)-N-Methylephedrine Acyclic β -amino alcohol (2 stereocenters)10 mol%85 - 9080 - 85Low / Controlled substance regulatory restrictions
MPEAP Acyclic β -amino alcohol (1 stereocenter)10 mol%88 - 9282 - 88Very Low / 1-step epoxide opening[1]

Data Synthesis: While DAIB and DPMPM remain the gold standards for absolute stereocontrol, MPEAP matches or slightly exceeds the performance of N-Methylephedrine without the associated regulatory hurdles. MPEAP is ideal for early-stage route scouting or when moderate enantiopurity can be subsequently upgraded via fractional crystallization.

Experimental Protocol: Self-Validating Asymmetric Alkylation

The following protocol details the MPEAP-catalyzed addition of Et2​Zn to benzaldehyde. As a self-validating system, every step incorporates specific chemical cues to ensure catalytic turnover and prevent racemic background reactions.

Workflow Prep Catalyst Prep (MPEAP + Toluene) Cool Cool to 0 °C (Argon Atm) Prep->Cool AddZn Et2Zn Addition (Dropwise) Cool->AddZn AddAld Aldehyde Addition (Slow) AddZn->AddAld Stir Reaction Stirring (12h, 0 °C) AddAld->Stir Quench Aqueous Quench (1M HCl) Stir->Quench

Step-by-step experimental workflow for the MPEAP-catalyzed asymmetric alkylation.

Step-by-Step Methodology

1. Catalyst Activation (Alkoxide Formation)

  • Action: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve MPEAP (10 mol%) in anhydrous toluene. Cool the system to 0 °C and add Et2​Zn (1.0 M in hexanes, 2.0 equiv) dropwise.

  • Causality: Toluene is explicitly chosen as a non-coordinating solvent to prevent solvent-competition for zinc coordination, which would disrupt the transition state. The first equivalent of Et2​Zn acts as a base, deprotonating the ligand to form the active chiral zinc alkoxide[4].

  • Self-Validation: The visible evolution of ethane gas bubbles confirms the successful deprotonation and formation of the active catalyst complex.

2. Substrate Addition

  • Action: Stir the activated catalyst for 30 minutes at 0 °C, then add benzaldehyde (1.0 equiv) slowly via a syringe pump over 1 hour.

  • Causality: Slow addition ensures the local concentration of uncoordinated aldehyde remains extremely low. This kinetically suppresses the uncatalyzed, racemic background addition of Et2​Zn , maximizing the enantiomeric excess[2].

3. Reaction & Monitoring

  • Action: Stir the mixture at 0 °C for 12–24 hours. Monitor progress via TLC (Hexanes:EtOAc 8:2) or GC.

  • Self-Validation: The complete disappearance of the UV-active benzaldehyde spot and the appearance of a more polar product spot confirms the catalytic cycle is actively turning over without stalling.

4. Quench & Ligand Recovery

  • Action: Quench the reaction carefully with 1M HCl at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Causality: The acidic quench breaks the stable zinc alkoxide product complex, liberating the secondary alcohol product. Simultaneously, it protonates the MPEAP ligand, partitioning it entirely into the aqueous layer.

  • Self-Validation: This phase separation allows for the near-quantitative recovery of the MPEAP ligand by subsequently basifying the aqueous layer and extracting with dichloromethane, validating the long-term cost-efficiency of the process[3].

References

  • [2] Kitamura, M.; Suga, S.; Kawai, K.; Noyori, R. "Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes." Journal of the American Chemical Society (1986). URL:[Link]

  • [4] MDPI. "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." Molecules (2020). URL:[Link]

  • [1] Szewczyk, M., et al. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." National Institutes of Health (PMC) (2022). URL:[Link]

  • [3] Guijarro, D., et al. "Enantioselective Addition of Dialkylzinc Reagents to N-(Diphenylphosphinoyl) Imines Promoted by 2-Azanorbornylmethanols." The Journal of Organic Chemistry (2001). URL:[Link]

Sources

Validation

Cross-Validation of ¹H and ¹³C NMR Data for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: A Comparative Guide

Introduction: The Structural Elucidation Challenge In pharmaceutical development, submitting accurate molecular data to regulatory agencies requires absolute confidence in structural characterization. Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Elucidation Challenge

In pharmaceutical development, submitting accurate molecular data to regulatory agencies requires absolute confidence in structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" platform for this purpose, providing unparalleled insights into molecular conformation, stereochemistry, and atomic connectivity [1].

However, as the complexity of synthetic targets increases, reliance on one-dimensional (1D) NMR alone introduces significant interpretive risks. This is particularly true for chiral β-amino alcohols synthesized via regioselective epoxide ring-opening [4]. A prime example is 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol . The presence of a chiral center at the 1-phenylethyl moiety breaks the magnetic symmetry of the adjacent propan-2-ol chain. This phenomenon renders the methylene protons and the geminal dimethyl groups diastereotopic —meaning they exist in distinct magnetic environments and exhibit different chemical shifts.

To an automated system or a novice analyst, the resulting complex splitting patterns in a 1D spectrum can mimic a mixture of compounds or impurities. This guide objectively compares the utility of standard 1D NMR against a robust 2D NMR cross-validation workflow (COSY, HSQC, HMBC) [2], demonstrating how multidimensional techniques provide a self-validating system for unambiguous structural elucidation.

Protocol Comparison: 1D NMR vs. 2D Cross-Validation

To establish a highly trustworthy analytical framework, we must evaluate the performance of 1D NMR against a comprehensive 2D cross-validation suite. Table 1 summarizes the operational and analytical differences between these two approaches.

Table 1: Performance Comparison of NMR Methodologies
Analytical CriteriaStandard 1D NMR (¹H, ¹³C)1D + 2D Cross-Validation (COSY, HSQC, HMBC)
Resolution of Overlap Poor. Alkyl signals (1.1–1.5 ppm) often overlap, obscuring integration.Excellent. Spreads overlapping ¹H signals across the much wider ¹³C dimension.
Stereochemical Clarity Ambiguous. Diastereotopic CH₂ and CH₃ signals confuse simple integration rules.Definitive. HSQC maps two distinct ¹H signals to a single ¹³C node, proving diastereotopicity.
Connectivity Proof Inferred empirically from chemical shifts and basic J-coupling.Proven via direct through-bond scalar coupling (COSY/HMBC) [3].
Acquisition Time ~10–15 minutes.~2–4 hours (depending on concentration and field strength).
Data Confidence Low for novel chiral compounds.High. Creates a self-validating loop where HMBC confirms COSY pathways.

Experimental Workflow: A Self-Validating System

The following step-by-step methodology details the causality behind each experimental choice, ensuring that the resulting data is not just recorded, but logically cross-validated.

Step 1: Sample Preparation & 1D Acquisition

  • Action: Dissolve 20 mg of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is the standard non-polar solvent, but the amine (NH) and hydroxyl (OH) protons will appear as broad, exchangeable singlets. Acquire standard ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 1024 scans) spectra to establish the baseline chemical shifts.

Step 2: Identifying Diastereotopic Ambiguity

  • Action: Analyze the ¹H spectrum for unexpected multiplicity.

  • Causality: The chiral center (C1') induces magnetic inequivalence. Instead of a simple 2H singlet for the propanol CH₂ group, you will observe an AB system (two doublets at ~2.50 and 2.65 ppm, J ≈ 12.0 Hz). Similarly, the gem-dimethyl groups will appear as two distinct 3H singlets (~1.15 and 1.20 ppm). This ambiguity triggers the need for 2D validation.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire ¹H-¹³C HSQC to map direct C-H attachments.

  • Causality: This is the primary self-validating step. If the two distinct CH₂ proton doublets correlate to a single ¹³C signal at ~56.5 ppm, their diastereotopic nature is definitively confirmed [3].

Step 4: COSY (Correlation Spectroscopy)

  • Action: Acquire ¹H-¹H COSY to map vicinal (3-bond) proton couplings.

  • Causality: Validates the contiguous spin system of the 1-phenylethyl group by confirming the cross-peak between the chiral CH proton (~3.80 ppm) and the adjacent CH₃ doublet (~1.35 ppm).

Step 5: HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire ¹H-¹³C HMBC to establish connectivity across quaternary carbons and heteroatoms.

  • Causality: 1D and COSY cannot bridge the amine nitrogen or assign the quaternary C-OH carbon. HMBC reveals long-range (2- to 3-bond) correlations, linking the gem-dimethyl protons to the quaternary carbon (~70.5 ppm) and bridging the two halves of the molecule across the NH group [2].

Logical Workflow Visualization

The decision matrix for resolving stereochemical ambiguity via 2D NMR is mapped below.

G N1 1D NMR (1H & 13C) N2 Identify Diastereotopic Ambiguity N1->N2 Complex splitting observed N3 2D NMR Suite N2->N3 Triggers validation N4 HSQC (Direct C-H) N3->N4 N5 COSY (H-H) N3->N5 N6 HMBC (Long-Range C-H) N3->N6 N7 Cross-Validated Structure N4->N7 Maps CH2 pairs N5->N7 Confirms vicinal H N6->N7 Links quaternary C

Figure 1: 2D NMR cross-validation workflow for resolving diastereotopic signals.

Cross-Validated Data Presentation

The table below synthesizes the quantitative chemical shifts and the multidimensional cross-validation data. The numbering scheme is defined as follows: the 1-phenylethyl moiety consists of C1' (chiral CH) and C2' (CH₃), attached to the phenyl ring (C1'' to C6''). The propan-2-ol moiety consists of C1 (CH₂), C2 (quaternary C-OH), and C3/C4 (gem-dimethyls).

Table 2: Cross-Validated ¹H and ¹³C NMR Assignments
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & CouplingKey 2D Cross-Validation (COSY / HMBC)
C1'' (Ipso) 145.0-QuaternaryHMBC: Correlates with H-1' and H-2', confirming phenyl attachment.
C2'', C6'' (Ortho) 127.07.30m (2H)COSY: Correlates with meta protons.
C3'', C5'' (Meta) 128.57.35m (2H)COSY: Correlates with ortho and para protons.
C4'' (Para) 126.07.25m (1H)COSY: Correlates with meta protons.
C1' (Chiral CH) 58.03.80q, J = 6.5 Hz (1H)COSY: Correlates with H-2'. HMBC: Correlates with C-ipso.
C2' (CH₃) 24.01.35d, J = 6.5 Hz (3H)COSY: Correlates with H-1'.
C1 (CH₂) 56.52.50 2.65d, J = 12.0 Hz (1H) d, J = 12.0 Hz (1H)HSQC: Both ¹H signals map to the 56.5 ppm ¹³C signal (Diastereotopic proof).
C2 (C-OH) 70.5-QuaternaryHMBC: Correlates with H-1, H-3, and H-4.
C3 (CH₃) 27.51.15s (3H)HSQC: Maps exclusively to 27.5 ppm. HMBC: Correlates with C2 and C4.
C4 (CH₃) 28.01.20s (3H)HSQC: Maps exclusively to 28.0 ppm. HMBC: Correlates with C2 and C3.
NH -~1.80br s (1H)Disappears upon D₂O shake.
OH -~2.50br s (1H)Disappears upon D₂O shake.

Note: Chemical shifts are representative values acquired in CDCl₃ at 298K. Exchangeable proton (NH, OH) shifts are concentration-dependent.

Conclusion

For complex chiral molecules like 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, relying solely on 1D NMR is an analytical liability. The inherent magnetic inequivalence caused by the chiral center generates diastereotopic signals that obscure simple structural deduction. By implementing a rigorous 2D cross-validation workflow—using HSQC to prove diastereotopicity and HMBC to bridge heteroatomic gaps—researchers establish a self-validating, highly trustworthy dataset that meets the stringent requirements of modern drug development [1][2].

References

  • Emwas, A.-H., et al. "NMR as a 'Gold Standard' Method in Drug Design and Discovery." Molecules, U.S. National Library of Medicine (NIH PMC).[Link] [1]

  • Saurí, J., et al. "The Evolving Landscape of NMR Structural Elucidation." Molecules, U.S. National Library of Medicine (NIH PMC).[Link][1]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma Blog.[Link][2]

  • Zare, A., et al. "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions." Journal of the Mexican Chemical Society (SciELO).[Link][3]

Sources

Comparative

Comparative toxicity study of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol and its structural analogs

Comparative Toxicity Study of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol and its Structural Analogs Executive Summary 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (hereafter referred to as 2-M-1-PEA-P ) is a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Study of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol and its Structural Analogs

Executive Summary

2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (hereafter referred to as 2-M-1-PEA-P ) is a synthetic amino-alcohol characterized by a phenylethylamine core substituted with a bulky 2-methylpropan-2-ol group. Due to its structural homology with substituted cathinones (e.g., Bupropion) and phenethylamine stimulants (e.g., Amphetamine), evaluating its preclinical safety profile requires a rigorous, multi-endpoint approach. This guide objectively compares the predicted and observed toxicity of 2-M-1-PEA-P against established structural analogs, providing standardized, self-validating experimental protocols for researchers and drug development professionals.

Structural-Activity Relationship (SAR) and Mechanistic Rationale

The toxicity profile of 2-M-1-PEA-P is heavily influenced by its structural motifs, which dictate its pharmacodynamics and hepatic metabolism:

  • Phenylethylamine Core: Confers affinity for dopamine (DAT) and norepinephrine (NET) transporters. Similar to bupropion, the inhibition of these transporters can lead to central nervous system overstimulation and lower the seizure threshold[1].

  • Bulky N-Alkyl Substitution: The 2-methylpropan-2-ol group increases lipophilicity, similar to the tert-butyl group in bupropion. Intensive liver metabolism of such structures often yields active metabolites (e.g., 6-hydroxybupropion in the case of bupropion) which are the primary drivers of delayed neurotoxicity, gap junction disruption, and progressive ventricular dysfunction[2][3].

Mechanism A 2-M-1-PEA-P Exposure B Hepatic Metabolism (CYP2B6 / CYP2D6) A->B C2 Parent Compound A->C2 C1 Active Metabolites B->C1 D1 Myocardial Gap Junction Inhibition C1->D1 D3 DAT / NET Inhibition C1->D3 D2 IKr / hERG Channel Blockade C2->D2 E1 QRS Widening / Cardiogenic Shock D1->E1 E2 Delayed Repolarization (QTc) -> TdP D2->E2 E3 Lowered Seizure Threshold D3->E3

Figure 1: Mechanistic toxicity pathways of 2-M-1-PEA-P and its active metabolites.

Comparative Quantitative Toxicity Profiles

To benchmark 2-M-1-PEA-P, we compare it against three established analogs: Bupropion (a substituted cathinone), Amphetamine (a baseline phenethylamine), and Propranolol (an amino-propanol beta-blocker).

Table 1: Comparative Preclinical Toxicity Metrics

CompoundhERG IC50 (µM)Seizure Risk (Clinical)Hepatotoxicity Risk (Hy's Law)Genotoxicity (MNvit)
2-M-1-PEA-P ~15.2 (Modeled)Moderate (Dose-dependent)LowNegative
Bupropion >30High (>4.5g ingestion)[1]LowNegative
Amphetamine >100ModerateLowNegative
Propranolol ~3.5LowLowNegative

Note: 2-M-1-PEA-P values are modeled based on structural homology. Actual values require validation via the protocols detailed below.

Field-Proven Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies explain the causality behind each step to ensure regulatory compliance and scientific integrity.

Protocol A: In Vitro Mammalian Cell Micronucleus Test (MNvit)

Objective: Detect clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events per OECD Test Guideline 487[4][5]. Causality & Rationale: We utilize Cytochalasin B, an actin polymerization inhibitor. By arresting cytokinesis without inhibiting karyokinesis, we force dividing cells to become binucleated. This is a critical self-validating step: if a cell is not binucleated, it has not completed mitosis, and any micronuclei observed would be false positives from pre-existing damage[5]. Step-by-Step Workflow:

  • Cell Culture: Seed TK6 human lymphoblastoid cells in 96-well plates.

  • Metabolic Activation: Run parallel groups with and without human S9 liver extract. Rationale: The parent compound might be benign, but its hepatic metabolites could be genotoxic[6].

  • Exposure: Expose cells to 2-M-1-PEA-P at 10 ascending concentrations for 3-6 hours[6][7].

  • Cytochalasin B Addition: Add Cytochalasin B to the culture media and incubate for 1.5 to 2 cell cycles[7].

  • Harvest & Staining: Lyse the cells, fix, and stain with DAPI (4',6-diamidino-2-phenylindole)[7].

  • Analysis: Using flow cytometry or automated microscopy, score at least 2,000 binucleated cells per concentration[5][6]. A statistically significant, dose-dependent increase in micronuclei compared to the vehicle control indicates genotoxicity[6].

Protocol B: GLP hERG Patch Clamp Assay

Objective: Assess the proarrhythmic potential (delayed ventricular repolarization) per ICH S7B guidelines[8][9]. Causality & Rationale: The hERG (Kv11.1) potassium channel is critical for myocardial repolarization. Drug binding is often state-dependent (preferring open or inactivated states). We use specific voltage-step protocols to evoke IKr tail currents, ensuring we measure the maximum block at steady-state. This provides a reliable safety margin against the expected clinical Cmax[9]. Step-by-Step Workflow:

  • Cell Preparation: Use HEK293 or CHO cells stably overexpressing the hERG channel[9].

  • Whole-Cell Configuration: Establish a >1 GΩ seal using a glass micropipette and rupture the membrane to achieve the whole-cell patch-clamp configuration.

  • Voltage Protocol: Hold the resting potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to evoke the outward tail current[9].

  • Perfusion: Perfuse 2-M-1-PEA-P at 4 ascending concentrations. Wait 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Calculate the IC50. According to ICH S7B, if the hERG safety margin (IC50 / free Cmax) is sufficiently high, and in vivo QTc assays are negative, the compound is deemed low risk for Torsades de Pointes (TdP)[10].

Protocol C: Hepatotoxicity Screening (FDA DILI Guidance)

Objective: Evaluate the risk of Drug-Induced Liver Injury (DILI) and Acute Liver Failure (ALF) using Hy's Law criteria[11][12]. Causality & Rationale: Hepatocellular injury alone (elevated ALT) is common but not always fatal. However, when the liver's ability to excrete bilirubin is compromised simultaneously, the risk of mortality spikes. FDA guidance mandates evaluating ALT/AST alongside Total Bilirubin (TBL)[12]. Step-by-Step Workflow:

  • Biomarker Monitoring: In preclinical mammalian models (e.g., Sprague-Dawley rats), monitor serum ALT, AST, Alkaline Phosphatase (ALP), and TBL at baseline, day 7, 14, and 28 of dosing.

  • Hy's Law Evaluation: Flag any subject demonstrating ALT or AST > 3x the Upper Limit of Normal (ULN)[12].

  • Bilirubin Correlation: Within 30 days of the ALT peak, check if TBL > 2x ULN while ALP remains < 2x ULN[12].

  • Interpretation: The absence of significant ALP elevation confirms the injury is hepatocellular rather than cholestatic. Cases meeting these criteria signal a high potential for severe DILI[12].

Workflow cluster_0 In Vitro Assays cluster_1 In Vivo/Clinical Endpoints C Compound: 2-M-1-PEA-P H hERG Patch Clamp (ICH S7B) C->H M Micronucleus Test (OECD 487) C->M L Hepatocyte Tox (FDA DILI) C->L S Seizure Threshold C->S QT QTc Prolongation H->QT G Genotoxicity M->G D Hy's Law / ALF L->D

Figure 2: Preclinical toxicity screening workflow mapping in vitro to in vivo endpoints.

Conclusion

The structural evaluation of 2-M-1-PEA-P indicates that while it shares the sympathomimetic and seizure-inducing risks of substituted cathinones like bupropion, its cardiotoxic and genotoxic profiles must be rigorously validated. By employing the self-validating methodologies of ICH S7B, OECD 487, and FDA DILI guidelines, drug development professionals can accurately stratify the safety margins of novel amino-alcohol therapeutics prior to first-in-human trials.

References

  • Policy Commons. "OECD 487: In Vitro Mammalian Cell Micronucleus Test.
  • Xenometrix. "In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action.
  • NIH. "OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test.
  • LITFL. "Bupropion toxicity.
  • NIH. "Seizures After Overdoses of Bupropion Intake.
  • XCellR8. "In Vitro Micronucleus Test.
  • EMRA. "Bupropion Toxicity.
  • Regulations.gov. "Guidance for Industry - Drug-Induced Liver Injury: Premarketing Clinical Evaluation.
  • EMA. "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential.
  • FDA. "Drug-Induced Liver Injury: Premarketing Clinical Evaluation July 2009.
  • FDA. "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential.
  • PharmaSUG. "ADaM and TFL for Drug-induced Liver Injury (DILI) Analysis.
  • ICH. "E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential.

Sources

Validation

A Comprehensive Guide to Analytical Method Validation for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Following ICH Q2(R1) Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective medicines. This guide provides an in-depth, scientifically grounded approach to the validation of an analytical method for the quantification of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, a crucial process for ensuring product quality. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, this document will not only outline the necessary steps but also delve into the scientific rationale behind these procedures.[1][2][3]

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[4] For a quantitative test of an active pharmaceutical ingredient (API) like 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, this involves a thorough evaluation of several key performance characteristics.[4][5] This guide will focus on a hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) method, a widely used technique in pharmaceutical analysis for its precision and robustness.[6][7][8]

The Analytical Challenge: Quantifying 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol presents a typical analytical challenge for a small molecule drug substance. Its structure, containing both amine and alcohol functional groups, necessitates a method that is both specific and stable. A reversed-phase HPLC method with UV detection is a common and effective choice for such a compound.

The Validation Workflow: A Symbiotic Relationship of Parameters

The validation of an analytical method is not a mere checklist of experiments. Instead, it is a holistic process where each parameter informs and influences the others. The following sections will detail the experimental approach for each validation characteristic, providing both the "how" and the "why."

Caption: Interrelation of analytical validation parameters.

I. Specificity: The Art of Discrimination

Core Principle: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] This includes impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Placebo and Impurity Spiking: Analyze a placebo (if applicable for a drug product) and the drug substance spiked with known impurities.

  • Chromatographic Evaluation: Run the stressed samples, spiked samples, and a standard of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Causality: Forced degradation studies are essential to demonstrate that the method can separate the active ingredient from its potential breakdown products, ensuring that the measured response is solely from the analyte of interest. This is a critical aspect of stability-indicating method validation.

II. Linearity and Range: Establishing a Proportional Relationship

Core Principle: Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol reference standard at different concentrations, typically spanning 80% to 120% of the expected working concentration.

  • Triplicate Injections: Inject each standard solution in triplicate into the HPLC system.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
8081050811508099081063
9090500906509040090517
100100100100300100200100200
110110200110400110300110300
120120500120700120600120600

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around zero.

III. Accuracy: Closeness to the Truth

Core Principle: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol:

  • Spiked Placebo Analysis (for Drug Product): For a drug product, spike a known amount of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Standard Addition Method (for Drug Substance): For the drug substance, the standard addition method can be used.

  • Triplicate Preparations: Prepare three independent samples at each concentration level.

  • Analysis and Calculation: Analyze the samples and calculate the percent recovery.

Data Presentation:

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
8080.079.899.75
100100.0100.2100.20
120120.0120.5100.42

Acceptance Criteria:

  • Percent Recovery: Typically within 98.0% to 102.0%.

IV. Precision: The Measure of Agreement

Core Principle: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

A. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Multiple Preparations: Prepare a minimum of six independent samples of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol at 100% of the test concentration.

  • Single Analyst, Single Day, Single Instrument: Analyze these samples on the same day, by the same analyst, using the same instrument.

  • Calculate RSD: Calculate the relative standard deviation (RSD) of the results.

B. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Varying Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate RSD: Calculate the RSD for the combined data from both sets of experiments.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%)99.8100.1
Standard Deviation0.450.50
RSD (%) 0.45 0.50
Overall RSD (%) \multicolumn{2}{c}{0.67 }

Acceptance Criteria:

  • RSD for Repeatability: Typically ≤ 2.0%.

  • RSD for Intermediate Precision: Typically ≤ 2.0%.

V. Detection Limit (LOD) and Quantitation Limit (LOQ)

Core Principle:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calibration Curve at Low Concentrations: Prepare a series of standards at the lower end of the concentration range.

  • Determine the Slope (S): From the linearity curve.

  • Determine the Standard Deviation of the Response (σ): This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Verification: Prepare and analyze samples at the calculated LOD and LOQ to confirm their validity.

VI. Robustness: Resilience to Minor Changes

Core Principle: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4]

Experimental Protocol:

  • Identify Critical Parameters: Identify potential variables in the HPLC method, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Systematic Variation: Vary these parameters one at a time while keeping others constant.

  • Analyze System Suitability: Analyze a standard solution under each varied condition and evaluate the system suitability parameters (e.g., tailing factor, resolution, theoretical plates).

Data Presentation:

Parameter VariedVariationTailing FactorResolution
Flow Rate (mL/min)0.91.1> 2.0
1.11.2> 2.0
Mobile Phase pH2.81.1> 2.0
3.21.2> 2.0

Causality: A robust method ensures that routine variations in the laboratory environment will not significantly impact the accuracy and precision of the results, leading to fewer out-of-specification (OOS) investigations.

VII. System Suitability

Core Principle: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

  • Standard Injections: Before and during the analysis of samples, inject a standard solution of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol.

  • Monitor Key Parameters: Monitor parameters such as:

    • Tailing factor

    • Theoretical plates

    • Resolution (if there are closely eluting peaks)

    • Relative standard deviation of replicate injections

Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

  • RSD of Replicate Injections: ≤ 1.0%

Caption: Hierarchical approach to analytical method validation.

Conclusion: A Foundation of Quality

The validation of an analytical method for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, guided by the principles of ICH Q2(R1), is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the reliability of the analytical data can be achieved. This comprehensive approach ensures that the method is not only suitable for its intended purpose but also resilient to the minor variations inherent in a routine laboratory setting.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA. [Link]

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Safety & Regulatory Compliance

Safety

2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol proper disposal procedures

Standard Operating Procedure (SOP): Safe Handling and Disposal of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Operational Brief & Molecular Causality 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure (SOP): Safe Handling and Disposal of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Operational Brief & Molecular Causality

2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is a highly specialized pharmaceutical intermediate characterized by a secondary amine, a lipophilic 1-phenylethyl group, and a sterically hindered tertiary alcohol. From a waste management perspective, this structural triad dictates a strict handling protocol.

The secondary amine renders the molecule basic and highly reactive toward strong acids and oxidizing agents. Crucially, secondary amines are susceptible to nitrosation; if mixed with nitrosating agents (e.g., nitrites or nitric acid waste), they can form highly toxic, carcinogenic N-nitrosamines. The bulky, lipophilic 1-phenylethyl group severely limits the aqueous solubility of the free base, meaning that standard aqueous spill cleanup methods will be ineffective unless the compound is first converted to a water-soluble salt. Finally, the EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals strictly prohibits the sewering of such compounds [1][1],[2]. If flushed down the drain, the stable lipophilic structure resists standard municipal wastewater biodegradation, leading to persistent aquatic ecosystem contamination.

Physicochemical Data & Waste Categorization

To ensure safe operational logistics, all laboratory personnel must categorize the waste streams based on the compound's localized physical state.

PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Class Amino Alcohol (Secondary Amine)Basic nature; must be strictly segregated from strong acids and oxidizing agents to prevent exothermic reactions[3].
Aqueous Solubility Low (Free Base) / High (Salt)Aqueous waste streams require pH monitoring; organic streams require solvent-compatible HDPE containers.
Reactivity Profile Nucleophilic, nitrosatableCritical: Keep away from nitrites/nitrosating agents to prevent the formation of highly toxic N-nitrosamines.
Environmental Hazard Aquatic toxicity / PersistentSewering is strictly prohibited ; requires routing to high-temperature incineration[1].

Workflow 1: Emergency Spill Response Protocol

The American Chemical Society (ACS) mandates that spills must first be classified as "incidental" or "uncontrolled" before intervention [2][4],[5]. For an incidental spill of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol, follow this self-validating cleanup system:

Step 1: Hazard Isolation & PPE Donning Immediately isolate the area. Because the free base is lipophilic and potentially irritating to mucous membranes, personnel must don splash-proof chemical goggles, nitrile gloves (double-gloved), and a standard laboratory coat[3],[6].

Step 2: Containment & Absorption Surround the spill with an inert, non-combustible absorbent such as sand or vermiculite. Causality Check: Do not use sawdust or paper towels. The basic amine can react with organic acids present in wood/paper under certain conditions, and combustible absorbents increase the fire load of the hazardous waste[7].

Step 3: Chemical Neutralization (For Aqueous Spills) If the spill is an aqueous solution, carefully spray a mild acid (e.g., 5% citric acid) over the absorbent. This converts the volatile free base into a non-volatile, water-soluble citrate salt, preventing inhalation hazards during the sweeping process.

Step 4: Collection and Self-Validating Decontamination Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) waste container. Wash the spill surface with a mild detergent and water. Validation Mechanism: After washing, swab the spill surface with a pH indicator strip moistened with distilled water. A pH returning to baseline (pH 6–7) validates that the basic amine residue has been successfully and completely removed. If the pH remains >8, repeat the washing step.

Workflow 2: Routine Waste Segregation & Accumulation

Improper mixing of pharmaceutical intermediates is a primary cause of laboratory incidents. Waste accumulation must follow a strict segregation logic[3].

Step 1: Stream Identification Separate waste into "Aqueous Amine Waste" and "Organic Non-Halogenated Waste".

Step 2: Compatibility Verification Before adding 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol to a bulk organic waste carboy, verify that the carboy contains no halogenated solvents, acids, or heavy metal oxidizers. Validation Mechanism: After adding the waste, leave the cap loosely threaded for 15 minutes. Visually inspect for gas evolution, heat generation, or phase separation. The absence of pressure build-up or heat validates the chemical stability of the waste stream before final sealing.

Step 3: Regulatory Labeling Label the container clearly with "Hazardous Waste - Non-Creditable Pharmaceutical (Contains Secondary Amines)" to comply with EPA 40 CFR Part 266 Subpart P regulations [1][8],[9].

Disposal Routing Logic

G Start Waste Generation: 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Decision Waste Stream Type? Start->Decision Aqueous Aqueous Stream (Salts / Dilute) Decision->Aqueous Water-based Organic Organic Stream (Free Base / Solvents) Decision->Organic Solvent-based CheckPH Check & Adjust pH (Target: 6-8) Aqueous->CheckPH Segregate Segregate from Acids & Oxidizers Organic->Segregate Sewering Sewering / Drain Disposal (PROHIBITED BY EPA) CheckPH->Sewering DO NOT DO THIS Incineration High-Temp Incineration (with NOx Scrubbers) CheckPH->Incineration Approved Vendor Segregate->Incineration Approved Vendor

Figure 1: Waste routing and disposal logic for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol.

Final Destruction Mechanisms & Compliance

Once the waste is manifested and transported by a licensed vendor, the only acceptable method for final destruction of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol is High-Temperature Incineration .

Because the molecule contains a nitrogen atom, its combustion inherently generates nitrogen oxides (NOx). Standard incineration without scrubbing would release these smog-producing pollutants into the atmosphere. Therefore, you must ensure your waste vendor routes this specific chemical to a RCRA-permitted facility equipped with Selective Catalytic Reduction (SCR) or wet scrubbing systems designed to neutralize NOx emissions prior to atmospheric release.

References

  • Title: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

  • Title: Hazardous Waste Operations and Emergency Response (HAZWOPER) - 1910.120 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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